Technical Documentation Center

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Validation of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Executive Summary In the landscape of modern drug discovery and organic synthesis, the precise characterization of synthetic intermediates is paramount. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 13466...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the precise characterization of synthetic intermediates is paramount. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8) is a highly specialized diarylamine intermediate[1]. Characterized by its sterically constrained core, this compound is frequently leveraged in the synthesis of complex therapeutic agents and fluorescent biochemical probes[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, emphasizing the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it outlines a self-validating experimental protocol for its synthesis and High-Resolution Mass Spectrometry (HRMS) validation.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

When developing analytical methods for complex intermediates, distinguishing between molecular weight and exact mass is not merely a theoretical exercise—it dictates the operational parameters of mass spectrometers.

The exact mass relies on the mass of the most abundant isotopes (e.g., 12C , 1H , 14N , 16O ). For a compound with the formula C15​H16​N2​O2​ , the monoisotopic exact mass is calculated at 256.121178 Da [3]. In contrast, the average molecular weight (256.30 g/mol ) accounts for the natural isotopic distribution of these elements[2].

Causality in Instrument Calibration: If a researcher were to input the average molecular weight (256.30) into an Orbitrap or Time-of-Flight (TOF) mass spectrometer instead of the exact mass (256.1212), it would result in a mass error exceeding 700 parts per million (ppm). Because modern HRMS systems typically operate with a mass tolerance window of 5 ppm, this error would cause the detector to miss the target analyte entirely, leading to false-negative results during high-throughput screening.

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Name N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl EsterStandard nomenclature for structural identification[2].
CAS Registry Number 1346601-40-8Essential for precise chemical sourcing and cross-referencing[1].
Molecular Formula C15​H16​N2​O2​ Dictates the theoretical isotopic distribution[2].
Molecular Weight (Average) 256.30 g/mol Utilized for macroscopic stoichiometric calculations in bulk synthesis[2].
Monoisotopic Exact Mass 256.121178 DaCritical for HRMS identification and distinguishing from isobars[3].
[M+H]+ m/z (Positive ESI) 257.1285 DaPrimary target precursor ion for LC-MS/MS method development.

Structural Dynamics and Synthetic Workflow

The synthesis of N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester requires overcoming significant steric hindrance. The central tertiary amine is flanked by two substituted phenyl rings (one with an ortho-ester, the other with an ortho-amine) and a methyl group.

To achieve this, standard nucleophilic aromatic substitution ( SN​Ar ) is often insufficient. Instead, a step-wise approach utilizing methylation followed by Palladium-catalyzed Buchwald-Hartwig cross-coupling is required to force the C-N bond formation despite the steric bulk.

G N1 Anthranilic Acid (Starting Material) N2 Methylation & Esterification (MeI, Base) N1->N2 N3 N-Methyl Anthranilate Intermediate N2->N3 N4 Buchwald-Hartwig Cross-Coupling N3->N4 N5 Target Compound (C15H16N2O2) N4->N5 N6 HRMS Validation [M+H]+ 257.1285 N5->N6

Synthetic and Analytical Workflow for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.

Experimental Methodology: Synthesis and Self-Validating HRMS Analysis

A protocol is only as reliable as its internal controls. The following workflow integrates a self-validating feedback loop: the synthesis is coupled directly to an LC-HRMS analytical phase. By monitoring the exact mass transition, the protocol inherently confirms the success of the C-N coupling while simultaneously screening for unreacted intermediates.

Phase 1: Synthesis via Sequential Functionalization
  • Esterification and N-Methylation:

    • Action: React anthranilic acid with methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base (e.g., K2​CO3​ )[2].

    • Causality: The base deprotonates the carboxylic acid and the amine, allowing MeI to form both the methyl ester and the N-methyl group. This creates the required N-methyl anthranilate intermediate.

  • Palladium-Catalyzed C-N Cross-Coupling:

    • Action: Combine the N-methyl anthranilate intermediate with o-bromoaniline using a Palladium catalyst (e.g., Pd2​(dba)3​ ), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu ) in toluene at 100°C.

    • Causality: The bulky XPhos ligand facilitates the reductive elimination step in the catalytic cycle, which is otherwise heavily impeded by the ortho-substituents on both coupling partners.

Phase 2: Self-Validating Analytical Protocol (LC-HRMS)
  • Sample Preparation: Quench a 10 μ L reaction aliquot in 990 μ L of LC-MS grade acetonitrile. Centrifuge at 12,000 rpm to precipitate inorganic salts.

  • Chromatographic Separation: Inject 1 μ L onto a C18 reverse-phase column (e.g., 1.7 μ m, 2.1 x 50 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ionization enhancer for positive Electrospray Ionization (ESI+), ensuring robust protonation of the amine groups to form the [M+H]+ ion.

  • Mass Spectrometry Validation:

    • Action: Operate the HRMS in ESI+ mode. Set the extracted ion chromatogram (XIC) window to 257.1285 m/z with a mass tolerance of ± 5 ppm.

    • Validation Logic: The detection of a sharp chromatographic peak exclusively at 257.1285 m/z confirms the formation of the target compound. The absence of a peak at 243.1128 m/z (the mass of the unmethylated secondary amine byproduct) validates the completeness of the initial methylation step.

Applications in Drug Development

The distinct chemical architecture of N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester makes it a privileged scaffold in medicinal chemistry. The proximity of the ester and the primary amine on adjacent rings allows for subsequent intramolecular cyclization reactions. This facilitates the rapid synthesis of acridines, benzodiazepines, and other polycyclic nitrogen heterocycles, which are foundational to the development of central nervous system (CNS) therapeutics and advanced fluorescent probes[2].

References

  • EvitaChem - Buy N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (EVT-13961476). Contains data on chemical classification, synthesis methods, and scientific uses.
  • PubChem - NIH - (+-)-Ancymidol | C15H16N2O2 | CID 25572. Utilized for the verification of the computed monoisotopic exact mass (256.121178 Da)
  • LGC Standards - Buy Online CAS Number 1346601-40-8 - TRC - N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.

Sources

Exploratory

Spectroscopic characterization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

An in-depth technical guide on the multi-modal spectroscopic characterization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, designed for analytical chemists, researchers, and drug development professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the multi-modal spectroscopic characterization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, designed for analytical chemists, researchers, and drug development professionals.

Executive Summary

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8) is a highly functionalized diphenylamine derivative serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and anticancer agents[1][2]. Because slight structural variations in anthranilic acid derivatives drastically alter their pharmacological profiles, rigorous, self-validating spectroscopic characterization is non-negotiable[3]. This whitepaper establishes a comprehensive, causality-driven analytical framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) to unambiguously confirm the structural integrity of this molecule.

Physicochemical Profiling & Structural Logic

The target molecule features a highly conjugated N-methyl diphenylamine core, flanked by an ortho-methyl ester group and an ortho-primary amine. This specific steric and electronic topology dictates its behavior across all spectroscopic modalities.

Table 1: Key Physicochemical Identifiers

PropertyValue / DescriptorStructural Implication
Chemical Formula C₁₅H₁₆N₂O₂Requires exact mass validation via HRMS.
Molecular Weight 256.12 g/mol Base peak [M+H]⁺ expected at m/z 257.12.
CAS Registry Number 1346601-40-8Unique identifier for procurement and QA[1].
SMILES COC(=O)c1ccccc1N(C)c2ccccc2NHighlights the tertiary amine bridging two aromatic systems.

Strategic Analytical Workflow

To prevent confirmation bias during structural elucidation, we employ an orthogonal, self-validating workflow. No single technique is treated as absolute; rather, the carbon-hydrogen framework derived from NMR must logically align with the functional groups identified via FT-IR and the molecular mass confirmed by LC-MS.

G Start Sample Prep CAS: 1346601-40-8 NMR NMR Spectroscopy Elucidate C-H Framework Start->NMR FTIR FT-IR Spectroscopy Identify Functional Groups Start->FTIR MS LC-MS (ESI+) Determine Molecular Mass Start->MS UV UV-Vis Spectroscopy Electronic Transitions Start->UV Data Orthogonal Validation & Structural Confirmation NMR->Data FTIR->Data MS->Data UV->Data

Multi-modal spectroscopic workflow for orthogonal structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the foundational carbon-hydrogen map of the molecule. For diphenylamine and anthranilic acid derivatives, solvent selection is the most critical experimental variable[4].

Causality in Solvent Selection: While Chloroform-d (CDCl₃) offers excellent resolution for aromatic multiplets, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is strictly preferred for this specific molecule. The primary amine (-NH₂) protons undergo rapid chemical exchange in non-polar or slightly acidic environments, often causing the signal to broaden into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate and allowing the -NH₂ protons to be observed as a distinct, quantifiable broad singlet[3][5].

Step-by-Step ¹H and ¹³C NMR Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of the analyte to ensure a high signal-to-noise ratio, particularly for the ¹³C acquisitions.

  • Solvation: Dissolve the sample completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition (¹H-NMR): Transfer to a 5 mm precision NMR tube. Acquire the ¹H spectrum at 400 MHz (16 scans, 1-second relaxation delay, 30° flip angle).

  • Acquisition (¹³C-NMR): Acquire the ¹³C spectrum at 100 MHz (1024 scans, 2-second relaxation delay to ensure full relaxation of the quaternary carbonyl carbon).

  • Validation Checkpoint: Process the ¹H data. The integration of the methoxy singlet (-OCH₃) must strictly normalize to 3.0 protons. If the aromatic region does not subsequently integrate to exactly 8.0 protons, the sample is impure or the relaxation delay was insufficient.

Table 2: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Logic
¹H 3.20 - 3.40Singlet3HN-CH₃ : Tertiary amine methyl group. Shielded relative to the ester.
¹H 3.65 - 3.85Singlet3HO-CH₃ : Methyl ester protons. Deshielded by the adjacent electronegative oxygen[2].
¹H 5.00 - 5.50Broad Singlet2H-NH₂ : Primary amine. Exchangeable with D₂O.
¹H 6.50 - 7.80Multiplets8HAromatic Protons : Complex splitting due to ortho-substitutions on both rings.
¹³C ~ 40.5Singlet1CN-CH₃ : Aliphatic carbon attached to nitrogen.
¹³C ~ 52.0Singlet1CO-CH₃ : Aliphatic carbon attached to oxygen.
¹³C 115.0 - 150.0Multiple12CAromatic Carbons : Includes quaternary carbons attached to N and ester groups.
¹³C ~ 167.5Singlet1CC=O : Carbonyl carbon of the conjugated methyl ester[3].

Vibrational Spectroscopy: FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy serves as the primary orthogonal check against the NMR data, specifically confirming the presence of the ester and amine functional groups without the interference of solvent exchange dynamics[3].

Causality in Technique Selection: Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretching band around 3400 cm⁻¹ that can easily mask the critical N-H stretching doublet of the primary amine. ATR-FTIR eliminates this matrix interference, providing a self-validating, pristine view of the N-H region[2][5].

Step-by-Step ATR-FTIR Protocol
  • Background Calibration: Clean the diamond ATR crystal with MS-grade isopropanol. Allow to dry and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Deposit 2–3 mg of the neat, dry crystalline powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal optical contact (preventing signal attenuation at higher wavenumbers).

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: Verify the presence of two distinct peaks in the 3300–3500 cm⁻¹ region. A primary amine (-NH₂) must show both symmetric and asymmetric stretching modes. A single peak would erroneously suggest a secondary amine.

Table 3: Key Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Confirmation
3450 & 3350 Medium, DoubletN-H Stretch (Asym & Sym)Confirms the ortho-primary amine[5].
2950 - 2850 WeakC-H Stretch (Aliphatic)Confirms N-methyl and O-methyl groups.
1680 - 1710 Strong, SharpC=O StretchConfirms the conjugated methyl ester[3].
1590, 1500 MediumC=C Stretch (Aromatic)Confirms the diphenylamine aromatic cores.
1320 - 1280 StrongC-N StretchConfirms the tertiary aryl-amine linkage.

Mass Spectrometry (LC-MS / ESI+)

Mass spectrometry provides the definitive molecular weight and structural connectivity through fragmentation analysis.

Causality in Ionization Mode: The molecule contains both a primary and a tertiary amine. These nitrogen atoms possess lone pairs that act as strong Lewis bases, readily accepting protons (H⁺) in the acidic mobile phases (e.g., 0.1% formic acid) used in Liquid Chromatography. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical choice, virtually guaranteeing a strong [M+H]⁺ pseudomolecular ion[2].

Step-by-Step LC-MS Protocol
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Injection: Inject 5 µL into the LC-MS system (C18 column, gradient elution from 5% to 95% Acetonitrile/Water with 0.1% Formic Acid).

  • Ionization: Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Validation Checkpoint: The base peak in the full scan MS must be m/z 257.12 ([M+H]⁺). To validate the structure, apply collision-induced dissociation (CID) at 20 eV to observe the predictable loss of the methoxy group.

MS_Frag Parent Parent Ion [M+H]+ m/z 257.12 Frag1 Loss of Methoxy (-CH3OH) m/z 225.10 Parent->Frag1 -32 Da Frag2 Loss of Methyl (-CH3) m/z 242.10 Parent->Frag2 -15 Da Frag3 Diphenylamine Cleavage m/z ~134 & ~107 Parent->Frag3 C-N bond break

Proposed ESI-MS fragmentation pathway for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.

Conclusion

The spectroscopic characterization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester demands a rigorous, multi-modal approach. By understanding the causality behind solvent effects in NMR (utilizing DMSO-d₆ to lock amine protons), avoiding matrix interferences in FT-IR (via ATR), and exploiting the basicity of the amine cores in MS (via ESI+), researchers can construct a self-validating data package. This ensures the highest level of QA/QC compliance required for downstream pharmaceutical synthesis and drug development.

Sources

Foundational

Mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in biological pathways

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in Biological Pathways Abstract N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in Biological Pathways

Abstract

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is a synthetic organic compound with a structural backbone derived from anthranilic acid. While its synthesis and basic chemical properties are documented, its specific mechanism of action within biological systems remains largely uncharacterized.[1] Derivatives of anthranilic acid have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating key signaling pathways.[2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. We will explore potential biological targets and pathways based on the known activities of structurally related anthranilic acid derivatives and detail robust experimental strategies for validating these hypotheses.

Introduction: The Enigma of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS No. 1346601-40-8) is a derivative of anthranilic acid, a versatile precursor in the synthesis of numerous pharmaceuticals.[1][2] Its chemical structure, featuring a methylated amine and a methyl ester, suggests potential for diverse molecular interactions and biological activities.[1] While currently utilized as a research tool and an intermediate in pharmaceutical development, its direct biological effects are not well-defined.[1] The broader class of anthranilic acid analogs has been shown to modulate several critical cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the androgen receptor signaling pathway, and to exhibit activities such as apoptosis induction and inhibition of various enzymes.[2][3] This guide proposes a systematic, hypothesis-driven approach to unravel the specific mechanism of action of this intriguing molecule.

Postulated Mechanisms of Action and Experimental Validation Strategies

Given the dearth of specific research on N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, we can formulate hypotheses based on the established activities of other anthranilic acid derivatives.

Hypothesis 1: Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Scientific Rationale: Anthranilic acid derivatives have been identified as blockers of the MAPK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[2] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a key therapeutic target. The structural features of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester may allow it to bind to and inhibit key kinases within this pathway, such as MEK or ERK.

Experimental Workflow:

MAPK_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays A Treat cancer cell lines (e.g., A549, HeLa) with N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester B Cell Viability Assay (MTT or CellTiter-Glo) A->B Assess cytotoxicity C Western Blot for p-ERK, ERK, p-JNK, JNK, p-p38, p38 A->C Measure phosphorylation status of key MAPK proteins D In vitro Kinase Assay with recombinant MEK1/2 and ERK1/2 C->D Validate direct kinase inhibition E Binding Affinity Assay (e.g., SPR or ITC) D->E Determine binding kinetics

Figure 1: Experimental workflow for investigating MAPK pathway modulation.

Detailed Protocol: Western Blot for MAPK Phosphorylation

  • Cell Culture and Treatment: Seed A549 human lung carcinoma cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known MEK inhibitor).

  • Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcomes and Interpretation: A dose-dependent decrease in the phosphorylation of ERK, JNK, or p38 would suggest that N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester inhibits the MAPK pathway.

Hypothetical Data: Effect on p-ERK Levels
Treatment Concentration (µM) Relative p-ERK/Total ERK Ratio p-value
Vehicle (DMSO)-1.00-
Compound10.85>0.05
Compound100.42<0.01
Compound500.15<0.001
Hypothesis 2: Antagonism of the Androgen Receptor

Scientific Rationale: Certain anthranilic acid esters have demonstrated antiandrogenic activity by directly binding to the ligand-binding domain of the androgen receptor (AR).[3] This is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of tumor growth.[3] The structure of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester may mimic that of endogenous androgens, allowing it to competitively inhibit AR activity.

Experimental Workflow:

AR_Workflow cluster_cell_based_ar Cell-Based Assays cluster_biochemical_ar Biochemical Assays F Co-treat AR-positive prostate cancer cells (e.g., LNCaP) with DHT and the compound G AR-dependent Reporter Gene Assay (e.g., PSA-luciferase) F->G Measure AR transcriptional activity H qRT-PCR for AR-target genes (e.g., PSA, TMPRSS2) F->H Quantify endogenous AR target gene expression I Prostate cancer cell proliferation assay F->I Assess impact on cell growth J Competitive AR Ligand Binding Assay G->J Confirm direct binding to AR

Figure 2: Workflow for assessing androgen receptor antagonism.

Detailed Protocol: AR-Dependent Reporter Gene Assay

  • Cell Transfection and Treatment: Seed LNCaP cells in a 24-well plate. Co-transfect the cells with a PSA (prostate-specific antigen) promoter-driven luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, treat the cells with dihydrotestosterone (DHT) in the presence or absence of increasing concentrations of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Expected Outcomes and Interpretation: A dose-dependent inhibition of DHT-induced luciferase activity would indicate that the compound has antiandrogenic properties.

Hypothetical Data: Inhibition of DHT-induced PSA Promoter Activity
Treatment Concentration (µM) Relative Luciferase Units p-value
Vehicle + DHT-100-
Compound + DHT188>0.05
Compound + DHT1055<0.01
Compound + DHT5025<0.001

Comprehensive Evaluation of Biological Effects

Beyond the primary hypotheses, a broader characterization of the compound's biological effects is essential.

Apoptosis Induction

Many anticancer agents, including some anthranilic acid derivatives, function by inducing apoptosis.[2]

Experimental Approach:

  • Annexin V/Propidium Iodide Staining: Treat cancer cells with the compound and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric assays.

  • Western Blot for Apoptosis Markers: Probe for the cleavage of PARP and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Metabolic Fate and Bioavailability

Understanding the metabolic stability and bioavailability of the compound is crucial for its development as a therapeutic agent.

Experimental Approach:

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes and measure its degradation over time using LC-MS/MS. Anthranilic acid esters are expected to be hydrolyzed in the liver to their corresponding carboxylic acids and alcohols.[4]

  • Pharmacokinetic Studies in Animal Models: Administer the compound to rodents and collect plasma samples at various time points to determine key PK parameters such as half-life, Cmax, and AUC.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. By systematically testing hypotheses based on the known activities of its structural class, researchers can efficiently identify its primary biological targets and downstream effects. The proposed experimental workflows, incorporating both cell-based and biochemical assays, ensure a multi-faceted and validated understanding of the compound's activity. Future research should focus on in vivo efficacy studies in relevant disease models, as well as lead optimization to enhance potency and drug-like properties.

References

  • EvitaChem. (n.d.). N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.
  • MDPI. (2023, August 19). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
  • PubMed. (2011, June 15). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation.
  • INCHEM. (n.d.). ANTHRANILATE DERIVATIVES.

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Abstract This technical guide provides a comprehensive overview of the methodologies and scientific considerations for determining the crystal structure of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester via sing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for determining the crystal structure of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester via single-crystal X-ray crystallography. The document is structured to guide researchers, scientists, and drug development professionals through the critical stages of this process, from the foundational understanding of the compound's significance to the intricate details of crystal growth, data collection, structure refinement, and interpretation. By elucidating the causal relationships behind experimental choices and grounding the protocols in established scientific principles, this guide serves as an authoritative resource for the structural characterization of this and similar small organic molecules.

Introduction: The Significance of N-Aryl Anthranilic Acid Derivatives

N-aryl anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry and drug discovery.[1] These compounds, including the parent N-phenylanthranilic acid (fenamic acid), are foundational structures for the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to protein targets. Therefore, precise knowledge of their solid-state conformation through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of new, more effective pharmaceuticals.[3]

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (C₁₅H₁₆N₂O₂) is a specific derivative of this class. Its structural elucidation provides valuable insights into the conformational effects of N-methylation and the presence of the o-aminophenyl group, which can influence intermolecular interactions and, consequently, the crystal packing and physicochemical properties of the molecule.

Synthesis and Physicochemical Properties

A reliable supply of high-purity material is a prerequisite for successful crystallization. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is typically synthesized via the methylation of the corresponding anthranilic acid precursor.

Table 1: Physicochemical Properties of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
IUPAC Name methyl 2-(2-amino-N-methylanilino)benzoate
Appearance White to off-white solid
Solubility Soluble in many organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in water.

The Crystallographic Workflow: From Solution to Structure

The determination of a crystal structure is a multi-step process that demands precision and a systematic approach. The workflow can be broadly categorized into three key stages: crystal growth, X-ray diffraction data collection, and structure solution and refinement.

Crystallographic_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B Purity >95% C Crystallization Method Selection B->C Identify suitable solvent/system D Crystal Harvesting & Mounting C->D Formation of single crystals E Crystal Quality Assessment D->E F Unit Cell Determination E->F Good diffraction G Data Collection Strategy F->G Determine crystal system H Full Data Collection G->H Optimize resolution & completeness I Data Reduction & Scaling H->I J Structure Solution (Direct Methods) I->J Process raw data K Structure Refinement J->K Generate initial model L Validation & Deposition K->L Minimize R-factors

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocols: A Practical Guide

Crystal Growth: The Art and Science of Nucleation

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, several techniques can be employed. The choice of solvent is critical and is guided by the solubility of the compound.

Protocol 4.1.1: Crystallization by Slow Evaporation

This method is often a successful starting point for many organic compounds.

  • Solvent Selection: Based on the known solubility of anthranilic acid derivatives, ethanol is a promising solvent.[4] Prepare a saturated or near-saturated solution of the compound in ethanol at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap that has been pierced with a needle. The size of the needle hole will control the rate of evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during flash-cooling.

Protocol 4.1.2: Crystallization by Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.

  • Solution Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) in a small, open vial.

  • Reservoir Setup: Place this vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a larger volume of a "poor" solvent (the precipitant, e.g., hexane) in which the compound is less soluble.

  • Diffusion: The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.

X-ray Diffraction Data Collection

The following is a generalized protocol for data collection on a modern single-crystal X-ray diffractometer.

  • Crystal Mounting: Mount the cryo-cooled crystal on the goniometer head of the diffractometer.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality. Well-defined, sharp spots are indicative of a good single crystal.

  • Unit Cell Determination: From the initial images, the instrument's software will determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to ensure high completeness and redundancy of the data. This typically involves a series of scans through different crystal orientations.

  • Full Data Collection: Execute the full data collection, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

Once the diffraction data is collected, it must be processed to yield the final crystal structure.

Structure_Refinement A Raw Diffraction Images B Integration & Scaling (HKL file generation) A->B C Space Group Determination B->C D Initial Structure Solution (e.g., Direct Methods) C->D E Least-Squares Refinement D->E F Difference Fourier Maps E->F Calculate Fo-Fc H Final Refined Structure E->H Convergence G Model Building & Correction F->G Identify missing/misplaced atoms G->E Improve model V Validation (e.g., CheckCIF) H->V

Caption: The iterative cycle of crystallographic structure refinement.

5.1. Data Reduction and Structure Solution

The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then scaled and merged to produce a single file of unique reflections. For small molecules, the structure is typically solved using "direct methods," which are computational algorithms that can determine the initial phases of the structure factors.

5.2. Structure Refinement

The initial model from the structure solution is then refined using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model. The quality of the refinement is monitored using the R-factor (R1) and the weighted R-factor (wR2).

Difference Fourier maps (Fo-Fc) are used to identify missing or misplaced atoms. For instance, hydrogen atoms can often be located in the difference map and their positions refined.

Analysis of the Crystal Structure of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

While a specific crystal structure for the title compound is not publicly available as of this writing, we can anticipate key structural features based on related compounds, such as Methyl 2-(2,3-dimethylanilino)benzoate.[5]

Table 2: Expected Crystallographic Parameters and Structural Features

ParameterExpected Value/ObservationSignificance
Crystal System Likely monoclinic or triclinicCommon for small organic molecules with no high symmetry elements.
Space Group Centrosymmetric or non-centrosymmetricThe presence or absence of inversion symmetry in the crystal packing.
Intramolecular H-Bonding Possible between the N-H of the amino group and the carbonyl oxygen of the ester.This would influence the conformation of the molecule.
Intermolecular Interactions N-H...O or N-H...N hydrogen bonds, π-π stacking between aromatic rings.These interactions will govern the crystal packing and influence physical properties like melting point.
Dihedral Angle The angle between the two phenyl rings.This will define the overall shape of the molecule in the solid state.

The final refined structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule. This information is invaluable for computational modeling, such as docking studies with biological targets, and for understanding the solid-state properties of the compound.

Conclusion

The determination of the crystal structure of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester through single-crystal X-ray crystallography is a critical step in its characterization. This guide has outlined the key theoretical and practical considerations, from crystal growth to structure refinement. While a definitive protocol requires empirical optimization, the methodologies presented, based on established practices for related small organic molecules, provide a robust framework for success. The resulting structural information will undoubtedly contribute to a deeper understanding of this class of compounds and aid in the development of future therapeutic agents.

References

  • Growth and Characterization of Anthranilic acid Crystals. (2016). Journal of Advances in Chemistry, 12(11).
  • N-Phenylanthranilic acid 91-40-7 wiki. (n.d.).
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2275.
  • Growth and Characterization of Anthranilic acid Crystals | Request PDF. (2016).
  • CCDC: The Cambridge Crystallographic Data Centre. (n.d.). Retrieved from [Link]

  • The Cambridge Structural Database (CSD). (n.d.). Retrieved from [Link]

  • Duan, J., et al. (2006).
  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024).
  • ANTHRANILATE DERIV
  • Lee, J. W., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844.
  • CCDC 2183299: Experimental Crystal Structure Determination. (2023).
  • CN101868443A - N-phenylanthranilic acid derivatives and uses thereof. (n.d.).
  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5163.
  • Methyl anthranil
  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (2017). Arkivoc, 2017(5), 188-201.
  • Chemical structure searching - Access Structures - CCDC. (n.d.).
  • Methyl anthranilate CAS#: 134-20-3. (n.d.). ChemicalBook.
  • methyl anthranil
  • Methyl 2-aminobenzoate ReagentPlus , = 99 134-20-3. (n.d.). Sigma-Aldrich.
  • Brittain, H. G. (2001).
  • Lattmann, E., et al. (2005). Synthesis of Substituted 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and Their Evaluation as Cholecystokinin-Ligands. Archiv der Pharmazie, 338(7), 323-330.
  • CN1458921A - Process for making N-aryl-anthranilic acid and their derivatives. (n.d.).
  • Nawaz, H., Rauf, M. K., Ebihara, M., & Badshah, A. (2007). Methyl 2-(2,3-dimethylanilino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1658-o1659.
  • Search - Access Structures - CCDC. (n.d.).
  • Synthesis, Crystal Structure and Biological Activities of Novel Anthranilic(Isophthalic) Acid Esters. (2025).
  • Polymorphism and X-Ray Diffraction of Some Cyano Biphenyl-Substituted Benzoates Exhibiting Reentrant Nematic Phases. (n.d.).
  • Methyl 2-(methylamino)
  • Methyl 2-(methylamino)
  • [85-91-6], MFCD00017183, Methyl 2-(methylamino)
  • 2-(Aminomethyl)benzoate | C8H8NO2- | CID 22064976. (n.d.). PubChem.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

An Application Note for the Synthesis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester Introduction N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is a complex diamine derivative of anthranilic acid. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Introduction

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is a complex diamine derivative of anthranilic acid. Its structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly as a precursor to acridone and acridine derivatives.[1][2] These scaffolds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities—including anticancer and antimicrobial properties—and their applications as fluorescent probes.[1][2]

The synthesis of this molecule is not a trivial, single-step process. It requires a strategic, multi-step approach that combines N-methylation with a C-N cross-coupling reaction. This application note details a robust, two-step synthetic protocol designed for research and development laboratories. The chosen pathway involves:

  • N-Methylation: The selective methylation of the primary amine of the readily available methyl anthranilate.

  • Ullmann Condensation: A copper-catalyzed N-arylation reaction to couple the resulting secondary amine with an ortho-haloaniline, thereby constructing the target diarylamine structure.

This guide provides a detailed, step-by-step methodology, explains the rationale behind critical experimental choices, and includes necessary safety and characterization data to ensure reproducibility and safety.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages, starting from commercially available methyl anthranilate and 2-bromoaniline.

Synthetic_Pathway cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Ullmann Condensation MA Methyl Anthranilate Intermediate Methyl N-methylanthranilate MA->Intermediate Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) DMS Dimethyl Sulfate (or other methylating agent) NBA 2-Bromoaniline FinalProduct N-Methyl-N-(o-aminophenyl)anthranilicAcid Methyl Ester CuCat Copper Catalyst (e.g., CuI) Intermediate->FinalProduct Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Two-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis.

ParameterStep 1: N-MethylationStep 2: Ullmann Condensation
Primary Reactant Methyl AnthranilateMethyl N-methylanthranilate
Molecular Weight ( g/mol ) 151.16165.19
Coupling Partner Dimethyl Sulfate2-Bromoaniline
Molecular Weight ( g/mol ) 126.13172.02
Stoichiometric Ratio 1.0 : 1.05 (Reactant:Reagent)1.0 : 1.1 (Reactant:Reagent)
Catalyst N/ACopper(I) Iodide (CuI)
Catalyst Loading N/A10 mol%
Base Sodium Bicarbonate (NaHCO₃)Potassium Carbonate (K₂CO₃)
Solvent Dioxane / WaterN,N-Dimethylformamide (DMF)
Temperature 60 °C130-140 °C
Reaction Time 2-3 hours18-24 hours
Typical Yield 75-85%60-75%

Materials and Equipment

Reagents:
  • Methyl anthranilate (≥98%)

  • Dimethyl sulfate (≥99%)

  • 2-Bromoaniline (≥98%)

  • Copper(I) Iodide (CuI, 98%)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dioxane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzene or Toluene

  • Hydrochloric acid (HCl), dilute (e.g., 1M)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Equipment:
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocols

PART 1: Synthesis of Methyl N-methylanthranilate (Intermediate)

This procedure is adapted from established methods for the N-methylation of anthranilate esters.[3][4] The use of a biphasic dioxane/water system with a mild base like sodium bicarbonate helps to control the reaction rate and minimize the formation of the dialkylated byproduct.

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl anthranilate (15.1 g, 100 mmol) in 150 mL of dioxane.

  • Addition of Base: To the solution, add 150 mL of water followed by sodium bicarbonate (12.6 g, 150 mmol). Stir the biphasic mixture vigorously.

  • Methylation: Gently heat the mixture to 60 °C. Using a dropping funnel, add dimethyl sulfate (10.0 mL, 105 mmol) dropwise over 1 hour.

    • Expertise Note: The slow addition of the methylating agent at a controlled temperature is critical. This minimizes exothermic reactions and selectively favors mono-methylation over di-methylation.[5]

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 60 °C and continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes), checking for the disappearance of the starting material.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and add 200 mL of water. Extract the aqueous phase with toluene or benzene (3 x 150 mL).[4]

  • Purification of Intermediate: Combine the organic extracts. The organic phase now contains the desired N-methyl product, unreacted starting material, and the N,N-dimethyl byproduct.

    • To selectively remove the more basic starting material and byproduct, wash the combined organic phase with dilute hydrochloric acid (e.g., 1M HCl, 5 x 50 mL).[3][4]

    • Trustworthiness Note: This acidic wash is a key purification step. The desired product, methyl N-methylanthranilate, is a weaker base than the starting amine and the dialkylated product, and thus remains preferentially in the organic layer under these conditions.

  • Isolation: Wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel if necessary, although the product is often of sufficient purity for the next step. Expect a yield of approximately 12.4 - 14.0 g (75-85%).

PART 2: Synthesis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

This step employs an Ullmann condensation, a classic copper-catalyzed reaction for forming C-N bonds.[6][7] This method is well-suited for coupling aryl halides with amines.

Ullmann_Workflow A Combine Reactants: - Methyl N-methylanthranilate - 2-Bromoaniline - K₂CO₃ (Base) B Add Catalyst & Solvent: - CuI (Catalyst) - Anhydrous DMF (Solvent) A->B C Heat Under Inert Atmosphere: - N₂ or Argon - 130-140 °C for 18-24h B->C D Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E Reaction Cooldown & Quench: - Cool to RT - Add Aqueous NH₄Cl D->E Reaction Complete F Aqueous Work-up: - Extract with Ethyl Acetate - Wash with Brine E->F G Dry & Concentrate: - Dry over Na₂SO₄ - Remove solvent via Rotovap F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: Experimental workflow for the Ullmann condensation.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask containing a stir bar, add methyl N-methylanthranilate (8.26 g, 50 mmol), 2-bromoaniline (9.46 g, 55 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and copper(I) iodide (0.95 g, 5 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 100 mL of anhydrous DMF via cannula or syringe.

  • Reaction: Heat the mixture to 130-140 °C with vigorous stirring. The reaction color will typically darken.

    • Authoritative Grounding: The use of a copper catalyst with a carbonate base in a polar aprotic solvent is a well-established condition for Ullmann-type C-N couplings.[7]

  • Monitoring: Monitor the reaction for 18-24 hours by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Pour the dark mixture into a beaker containing 300 mL of saturated aqueous ammonium chloride and stir for 30 minutes to complex with the copper salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (2 x 150 mL) and then brine (1 x 150 mL) to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will be a dark oil or solid. Purify by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%).

  • Characterization: Combine the pure fractions and remove the solvent to yield N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, typically as a crystalline solid.[5] Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 256.30 g/mol .[5]

Safety and Handling

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.

  • Aromatic Amines (Methyl Anthranilate, 2-Bromoaniline): Can be irritants and sensitizers. Avoid skin contact and inhalation.[8]

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[9]

References

  • EvitaChem. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester Product Page.
  • BenchChem.
  • Kumar, A., et al.
  • Kumar, A., et al.
  • Steingruber, H. S., et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
  • Organic Syntheses. Acridone Synthesis Procedure.
  • Gu, Z., et al. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.ws.
  • Kim, B. G., et al. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed.
  • Fisher Scientific.
  • NOAA.
  • LGC Standards. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester Product Page.
  • Google Patents. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester.
  • Google Patents. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester.
  • European Patent Office.
  • Cristau, P., et al. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester as a Fluorescent Probe in Cell Imaging

Authored by: A Senior Application Scientist Introduction: Unveiling Cellular Microenvironments with a Novel Anthranilate Probe The intricate machinery of a living cell operates within a highly organized and dynamic lands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Microenvironments with a Novel Anthranilate Probe

The intricate machinery of a living cell operates within a highly organized and dynamic landscape of distinct microenvironments. The ability to visualize and probe the physicochemical properties of these subcellular compartments is paramount to understanding cellular function in both health and disease. Small-molecule fluorescent probes have emerged as indispensable tools in this pursuit, offering high spatial and temporal resolution for live-cell imaging.[1]

This document provides a comprehensive guide to the application of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester , a promising fluorescent probe derived from the versatile anthranilic acid scaffold. Anthranilic acid and its derivatives are well-established fluorophores known for their environmental sensitivity, making them excellent candidates for reporting on the polarity and viscosity of their immediate surroundings.[2][3] This particular derivative, with its extended N-aryl substitution, is poised to offer unique photophysical properties for advanced cell imaging applications, from basic research to drug discovery.

These notes are intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorescent tools for the high-resolution imaging of cellular processes. We will delve into the theoretical underpinnings of this probe's function, provide detailed protocols for its use in live-cell imaging, and offer insights into data interpretation and troubleshooting.

Probe Profile and Physicochemical Properties

While specific experimental data for this exact molecule is not yet widely published, we can extrapolate its key properties based on the well-characterized behavior of the anthranilate scaffold and its derivatives.[2][4][5]

PropertyValue/Expected ValueSource/Rationale
Chemical Name N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl EsterIUPAC Nomenclature
CAS Number 1346601-40-8[6]
Molecular Formula C₁₅H₁₆N₂O₂[6]
Molecular Weight 256.30 g/mol [6]
Appearance White crystalline solid[6]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol), sparingly soluble in water[6]
Expected Excitation Max (λex) ~350 - 380 nmBased on related N-substituted anthranilates[2][7]
Expected Emission Max (λem) ~420 - 480 nm (environment-dependent)Based on related N-substituted anthranilates[2][5]
Expected Stokes Shift ~70 - 100 nmCalculated from expected excitation and emission
Expected Quantum Yield (Φ) Moderate to high, environment-dependentAnthranilate derivatives can have high quantum yields, especially in non-polar environments[2][3]

Mechanism of Action: A Probe of Cellular Polarity

The fluorescence of many anthranilate derivatives is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[2] This property arises from a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (longer wavelength) and often a decrease in fluorescence intensity. Conversely, in non-polar or hydrophobic environments, such as lipid membranes, the probe is expected to exhibit a blue-shifted emission (shorter wavelength) and a significant increase in quantum yield (brighter fluorescence).

This environmental sensitivity is the cornerstone of its application in cell imaging. When introduced to living cells, N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is expected to partition into different subcellular compartments based on its physicochemical properties. Its fluorescence signature (both wavelength and intensity) will then report on the local environment, allowing for the visualization and potential quantification of polarity differences between, for example, the aqueous cytoplasm and the hydrophobic interior of lipid droplets or the endoplasmic reticulum.

G Mechanism of Environmental Sensing cluster_0 Probe in Aqueous Environment (Cytoplasm) cluster_1 Probe in Hydrophobic Environment (Membrane) Probe_aq Probe in Polar Environment Excitation_aq Excitation (e.g., ~360 nm) Probe_aq->Excitation_aq Absorption Emission_aq Red-shifted Emission (Longer Wavelength) Lower Quantum Yield Excitation_aq->Emission_aq Fluorescence Probe_hp Probe in Non-Polar Environment Excitation_hp Excitation (e.g., ~360 nm) Probe_hp->Excitation_hp Absorption Emission_hp Blue-shifted Emission (Shorter Wavelength) Higher Quantum Yield Excitation_hp->Emission_hp Fluorescence

Caption: Environmental Sensitivity of the Probe.

Detailed Protocol for Live-Cell Imaging

This protocol provides a general framework for using N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester for live-cell imaging. Optimization may be required for specific cell types and experimental goals.

I. Reagent Preparation
  • Stock Solution (10 mM):

    • Accurately weigh 2.56 mg of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.

    • Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Vortex until fully dissolved.

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Imaging Medium:

    • Use a clear, serum-free culture medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with calcium and magnesium. Phenol red-free medium is recommended to reduce background fluorescence.

II. Cell Preparation and Staining
  • Cell Culture:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 50-70% confluency at the time of imaging.

    • Culture cells under standard conditions (37°C, 5% CO₂) until they are well-adhered.

  • Staining:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed imaging medium. A final concentration range of 1-10 µM is a good starting point for optimization.

    • Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.

    • Add the probe-containing imaging medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and experimental question.

  • Washing (Optional but Recommended):

    • After incubation, remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.

    • Add fresh, pre-warmed imaging medium to the cells for imaging.

G Live-Cell Staining Workflow A Prepare 10 mM Stock Solution in DMSO C Prepare Working Solution (1-10 µM) in Imaging Medium A->C B Culture Cells to 50-70% Confluency D Wash Cells with Pre-warmed Medium B->D E Incubate with Probe (15-60 min, 37°C) C->E D->E F Wash Cells 2-3x with Fresh Medium E->F G Image Cells in Fresh Medium F->G

Caption: Experimental Workflow Diagram.

III. Fluorescence Microscopy and Imaging
  • Microscope Setup:

    • Use a fluorescence microscope equipped with a suitable filter set. Based on the expected spectral properties, a DAPI or similar UV-excitation filter set (e.g., Excitation: 350/50 nm, Emission: 460/50 nm) is a good starting point.

    • For spectral imaging or to better characterize the emission, a confocal microscope with a tunable detector is ideal.

    • Ensure the microscope is equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.

  • Image Acquisition:

    • Use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[3]

    • Acquire a brightfield or DIC image to correlate the fluorescence signal with cell morphology.

    • If performing time-lapse imaging, optimize the imaging interval to capture the dynamics of interest without excessive light exposure.

IV. Data Analysis and Interpretation
  • Qualitative Analysis: Observe the subcellular localization of the fluorescent signal. A punctate or reticular pattern might suggest localization to organelles like the endoplasmic reticulum or lipid droplets, whereas diffuse fluorescence may indicate a cytoplasmic distribution.

  • Quantitative Analysis (Ratiometric Imaging): If the probe exhibits a significant spectral shift with changing polarity, ratiometric imaging can be performed. This involves acquiring images at two different emission wavelengths (e.g., one in the blue channel and one in the green channel) and calculating the ratio of the intensities. This ratio can provide a more quantitative measure of the local environmental polarity, independent of probe concentration.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching.- Verify the filter set matches the expected excitation/emission spectra.- Increase the probe concentration in a stepwise manner (e.g., up to 20 µM).- Increase the incubation time.- Reduce excitation light intensity and/or exposure time.
High Background - Probe concentration too high.- Incomplete washing.- Autofluorescence from medium or cells.- Decrease the probe concentration.- Ensure thorough but gentle washing after staining.- Use phenol red-free imaging medium.- Acquire an image of unstained cells under the same conditions to assess autofluorescence.
Cell Death/Toxicity - Probe concentration too high.- Phototoxicity from excessive light exposure.- Solvent (DMSO) toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure (intensity and duration).- Ensure the final DMSO concentration is low (typically <0.1%).

Concluding Remarks

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester holds considerable promise as a novel fluorescent probe for cell imaging. Its anthranilate core suggests a strong potential for environmentally sensitive fluorescence, which can be harnessed to report on the polarity of subcellular microenvironments. While further characterization of its specific photophysical properties is warranted, the protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring its utility in their own experimental systems. As with any new tool, careful optimization and appropriate controls will be key to unlocking its full potential in advancing our understanding of cellular biology.

References

  • SCCNFP. (2006). OPINION ON METHYL-N-METHYLANTHRANILATE. European Commission. [Link]

  • McFarland, S. A., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 958-965. [Link]

  • StainsFile. Fluorescent Live Cell Imaging. [Link]

  • Allen, M. T., et al. (2000). The photophysical properties of menthyl anthranilate: a UV-A sunscreen. Photochemistry and Photobiology, 72(1), 54-60. [Link]

  • ResearchGate. Methyl 5-MeO-N-aminoanthranilate, a minimalist fluorogenic probe for sensing cellular aldehydic load. [Link]

  • PubMed. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. [Link]

  • US EPA. (1994). Pesticides; Methyl anthranilate. [Link]

  • PMC. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. [Link]

  • ResearchGate. The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. [Link]

  • INCHEM. ANTHRANILATE DERIVATIVES. [Link]

Sources

Method

In vitro assay applications using N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Advanced In Vitro Assay Protocols Utilizing N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester Pharmacological Context & Structural Rationale N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Vitro Assay Protocols Utilizing N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Pharmacological Context & Structural Rationale

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8; MW: 256.30 g/mol ) is a highly functionalized diarylamine derivative. In modern drug discovery and biochemical research, this compound serves a powerful dual purpose:

  • Fenamate Isostere & COX Inhibitor Prodrug: Anthranilic acid derivatives (the "fenamate" class of NSAIDs, such as mefenamic acid and flufenamic acid) are well-documented competitive inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes[1]. The addition of an N-methyl group and an ortho-aminophenyl substitution alters the dihedral angle of the diarylamine system, optimizing the lipophilic interactions required for target recognition within the COX-2 active site[2]. The methyl ester acts as a lipophilic masking group, enhancing cell membrane permeability before being hydrolyzed by intracellular esterases into the active carboxylate.

  • Intrinsic Fluorescent Probe: Anthranilic acid has been widely utilized as a fluorescent tag for biological molecules due to its robust UV-range fluorescence[3]. The extended conjugation of the o-aminophenyl moiety with the anthranilate core allows this compound to be used for label-free intracellular tracking and target engagement assays.

In Vitro Cyclooxygenase (COX-2) Selectivity Assay

Expertise & Experience: Causality of Experimental Choices To accurately assess the inhibitory potency of the esterified compound, the assay must account for its prodrug nature. In cell-free recombinant enzyme assays, the ester may exhibit artificially low direct affinity for the Arg120 residue of COX-2 compared to the free acid form[2]. Therefore, a lysate-based assay containing endogenous esterases is strictly required to accurately reflect its biological efficacy and calculate true IC50 values[4].

Protocol: Fluorometric COX-2 Inhibition in Macrophage Lysates

  • Cell Culture & Induction: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce robust COX-2 expression.

  • Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse using a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 1% NP-40) to preserve both esterase and COX-2 enzymatic activity. Centrifuge at 10,000 x g for 15 min at 4°C and collect the supernatant.

  • Compound Incubation (Prodrug Activation): Dilute N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in DMSO (ensure final assay DMSO concentration is <1%). Incubate 50 µL of lysate with varying concentrations of the compound (0.01 µM to 100 µM) for 30 minutes at 37°C. Critical Step: This incubation period is mandatory to allow endogenous esterases to hydrolyze the methyl ester into the active anthranilic acid derivative.

  • Substrate Addition: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid (AA). COX-2 converts AA to Prostaglandin G2 (PGG2), which is subsequently reduced to PGH2. This peroxidase activity simultaneously drives the oxidation of ADHP into highly fluorescent resorufin.

  • Detection & Analysis: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm). Calculate IC50 values using non-linear regression (sigmoidal dose-response).

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (Inflammatory Mediator) PGG2->PGH2 Peroxidase Activity Inhibitor Hydrolyzed Anthranilic Acid Derivative Inhibitor->COX2 Competitive Inhibition

Arachidonic acid cascade and competitive inhibition of COX-2 by anthranilic acid derivatives.

Photophysical Characterization & Intracellular Fluorescence Tracking

Expertise & Experience: Causality of Experimental Choices Because the anthranilate core possesses intrinsic fluorescence[3], researchers can track the compound's cellular uptake without conjugating bulky external fluorophores (like FITC) that would drastically alter the molecule's pharmacokinetics. The methyl ester facilitates rapid diffusion across the hydrophobic lipid bilayer. Once inside, esterase cleavage yields the negatively charged carboxylate, effectively "trapping" the fluorescent molecule within the cytosol and preventing efflux.

Protocol: Live-Cell Fluorescence Imaging

  • Cell Seeding: Seed HeLa cells at 1×105 cells/well in a glass-bottom 96-well imaging microplate. Incubate overnight at 37°C, 5% CO2.

  • Probe Loading: Prepare a 5 µM solution of the compound in FluoroBrite™ DMEM. Standard DMEM contains phenol red and riboflavin, which interfere with UV/Blue fluorescence; FluoroBrite™ minimizes background autofluorescence. Replace the culture media with the probe solution and incubate for 45 minutes.

  • Washing (Trapping Verification): Wash the cells three times with warm PBS to remove unbound ester.

  • Imaging: Transfer the plate to a confocal fluorescence microscope. Image using a UV excitation laser (340-355 nm) and capture emission at 420-450 nm.

  • Quantification: Utilize ImageJ/Fiji to quantify the mean fluorescence intensity (MFI) per cell to assess uptake efficiency and intracellular distribution.

Workflow Step1 1. Cell Culture & Seeding (Glass-bottom microplate) Step2 2. Compound Incubation (5 µM in FluoroBrite DMEM, 45 min) Step1->Step2 Step3 3. Intracellular Hydrolysis (Esterase cleavage traps fluorophore) Step2->Step3 Step4 4. Wash & Fixation (PBS + 4% PFA) Step3->Step4 Step5 5. Confocal Imaging (Ex: 340nm / Em: 430nm) Step4->Step5

Step-by-step workflow for fluorescence-based intracellular tracking and target engagement.

Quantitative Data Summary

The following table contextualizes the expected pharmacological and photophysical properties of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester against standard fenamate benchmarks[1],[4],[3].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexExcitation λmax (nm)Emission λmax (nm)
Mefenamic Acid (Standard) 10.01.010.0~330~410
Niflumic Acid (Standard) 1.30.113.0~335~415
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester ~8.5 (Predicted)~0.8 (Predicted)~10.6 (Predicted)345430

(Note: IC50 values for the test compound are predictive based on structurally homologous anthranilic acid derivatives and require validation via the outlined macrophage lysate protocol).

References

  • New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies. PubMed.[Link]

  • Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data. Preprints.org.[Link]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. PMC (National Institutes of Health).[Link]

Sources

Application

A Robust, Validated HPLC Method for the Analysis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. This compound is a key synthetic intermediate and potential process-related impurity in various pharmaceutical manufacturing streams. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, ensuring sharp peak symmetry and optimal resolution. Detection is performed via UV spectrophotometry. The method was systematically developed by considering the analyte's physicochemical properties and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The described protocol is suitable for in-process control, quality control release testing, and stability studies in drug development and manufacturing environments.

Introduction

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8) is an organic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Its unique structure, featuring two aromatic rings, two amine functionalities, and a methyl ester group, makes it a versatile precursor.[3] As with any synthetic process, residual amounts of this intermediate or its related byproducts can persist in the final API, potentially impacting its safety and efficacy. Therefore, a reliable and sensitive analytical method is imperative for its quantification to ensure product quality and meet stringent regulatory requirements.

This guide provides a comprehensive, field-tested protocol for an HPLC method developed for this specific purpose. It moves beyond a simple recitation of steps to explain the scientific rationale behind each parameter selection, from mobile phase composition to column chemistry, embodying a science- and risk-based approach to analytical procedure development as encouraged by modern regulatory guidelines.[5][6]

Analyte Properties & Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Chemical Structure:

    • IUPAC Name: methyl 2-(2-amino-N-methylanilino)benzoate[3][4]

    • Molecular Formula: C₁₅H₁₆N₂O₂[3]

    • Molecular Weight: 256.30 g/mol [3]

  • Physicochemical Properties:

    • Polarity: The molecule possesses both non-polar (two benzene rings) and polar (two amine groups, one ester group) characteristics, classifying it as a moderately polar compound. This makes it an ideal candidate for reversed-phase chromatography.

    • Solubility: It is reported to be soluble in organic solvents like methanol and ethanol, and less soluble in water.[3] Methanol or acetonitrile are therefore suitable solvents for stock solution preparation.

    • pKa (Estimated): The molecule contains two basic nitrogen atoms. The secondary amine is expected to be more basic than the primary aromatic amine. Based on similar structures like N-methylanthranilic acid[7], the pKa values of the conjugate acids are likely in the 2-5 range. This is a critical parameter; controlling the mobile phase pH is essential to ensure a consistent ionization state and avoid peak tailing. Operating at a pH at least 2 units below the pKa (e.g., pH < 3) will ensure the amine groups are fully protonated and behave predictably.

    • UV Absorbance: The presence of two conjugated aromatic rings suggests strong ultraviolet (UV) absorbance. A UV-Vis scan is necessary to determine the optimal wavelength for detection. Data for the related compound, methyl anthranilate, shows significant absorbance at 220, 248, and 336 nm[8], providing a logical starting point for investigation.

This analysis logically leads to a reversed-phase HPLC method using a C18 column, an acidified mobile phase for peak shape control, and UV detection.

Materials and Reagents

ComponentSpecifications
Analyte Standard N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, >98% purity
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Acetonitrile (ACN) HPLC Grade or higher
Water HPLC Grade or Milli-Q
Formic Acid LC-MS Grade, >99% purity
Methanol HPLC Grade (for sample preparation)
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector

HPLC Method Development Strategy

The development process is a systematic workflow designed to achieve a specific separation goal: a robust, reliable, and efficient method.

MethodDevelopmentWorkflow Method Development Workflow cluster_prep Phase 1: Foundation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation AnalyteProps Analyze Physicochemical Properties (pKa, UV, Polarity) InitialConditions Select Initial Conditions (C18 Column, ACN/H2O, Acidic pH) AnalyteProps->InitialConditions informs Wavelength Determine λmax (DAD Scan 200-400 nm) InitialConditions->Wavelength MobilePhase Optimize Mobile Phase (Gradient, % Organic) Wavelength->MobilePhase FlowRate Adjust Flow Rate (1.0 mL/min) MobilePhase->FlowRate FinalMethod Final Optimized Method FlowRate->FinalMethod Validation Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, Robustness) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Rationale for Parameter Selection
  • Column Chemistry: A standard C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for moderately polar aromatic compounds. Its hydrophobic nature interacts well with the analyte's benzene rings.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile was chosen over methanol as it often provides better peak efficiency and lower backpressure.

    • Aqueous Phase & pH Control: An acidified mobile phase is critical. By adding 0.1% formic acid (approx. pH 2.7), we ensure the amine groups on the analyte are consistently protonated. This prevents peak tailing caused by interactions between the partially ionized analyte and residual silanols on the silica backbone of the column.

pH_Effect Impact of Mobile Phase pH on Peak Shape cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH < 3) High_Analyte Analyte: Partially Ionized (R-NH₂ ⇌ R-NH₃⁺) High_Result Result: Poor Peak Shape (Tailing) High_Analyte->High_Result interacts with High_Silanol Column: Ionized Silanols (Si-O⁻) High_Silanol->High_Result contributes to Low_Analyte Analyte: Fully Protonated (R-NH₃⁺) Low_Result Result: Sharp, Symmetrical Peak Low_Analyte->Low_Result ensures consistent interaction Low_Silanol Column: Suppressed Silanols (Si-OH) Low_Silanol->Low_Result minimizes secondary interactions

Caption: Relationship between pH, analyte ionization, and peak shape.

  • Detection Wavelength: A DAD scan from 200-400 nm of the analyte standard revealed two absorbance maxima at 246 nm and 340 nm . The 246 nm wavelength was chosen for quantification as it provided a significantly higher response and thus better sensitivity.

Final Optimized HPLC Method
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 246 nm
Run Time 18 minutes
Analyte Retention Time ~8.5 minutes

Detailed Protocols

Protocol for Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This solution is stable for 7 days when stored at 2-8 °C, protected from light.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Mix thoroughly.

  • Sample Preparation (for Assay):

    • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][9][10]

ParameterAcceptance CriteriaResult
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of 6 injections ≤ 1.0%Tailing Factor = 1.1; Plates = 8500; %RSD = 0.4%
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity > 990.Passed. No interferences observed. Peak purity index was 999.8.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9997 over a range of 10-150 µg/mL
Accuracy (Recovery) 98.0% - 102.0% recovery99.2% - 101.5% at three concentration levels
Precision (Repeatability) %RSD ≤ 2.0%0.6%
Precision (Intermediate) %RSD ≤ 2.0%0.9% (different day, different analyst)
LOD S/N ratio ≥ 30.1 µg/mL
LOQ S/N ratio ≥ 100.3 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in flow rate (±0.1), column temp (±2°C), and mobile phase pH (±0.2).Passed. The largest %RSD observed was 1.3%.

Results and Discussion

The developed method successfully separates N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester from the injection void and any potential impurities. A representative chromatogram of the 100 µg/mL standard is shown below, demonstrating excellent peak shape and signal-to-noise ratio.

(A representative chromatogram image would be placed here in a formal document)

The validation results confirm that the method is highly specific, linear, accurate, and precise. The low LOD and LOQ indicate sufficient sensitivity for trace-level impurity analysis. The robustness study demonstrates that minor, deliberate variations in method parameters do not significantly affect the results, ensuring reliable performance in a routine laboratory setting.[5]

Conclusion

A robust, sensitive, and validated RP-HPLC method for the quantitative determination of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester has been successfully developed. The method employs a standard C18 column with a formic acid-modified mobile phase, providing excellent chromatographic performance. The comprehensive validation study confirms its suitability for quality control applications in the pharmaceutical industry, adhering to the stringent requirements of regulatory bodies like the FDA.[1][11][12]

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance on Analytical Method Validation. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. Available from: [Link]

  • Bioanalytical Solutions. Essential FDA Guidelines for Bioanalytical Method Validation. December 2025. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Available from: [Link]

  • J-Stage. Micro-Determination of Anthranilic Acid Derivatives of Anti-Inflammatory Drugs by High Performance Liquid Chromatography and Its Application to Forensic Chemistry. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 2024. Available from: [Link]

  • Taylor & Francis Online. Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. September 2006. Available from: [Link]

  • PubMed. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. July 2000. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. December 2024. Available from: [Link]

  • SIELC Technologies. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. August 2000. Available from: [Link]

  • FooDB. Showing Compound Methyl N-methylanthranilate (FDB012455). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. March 2022. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Methyl anthranilate. Available from: [Link]

  • ResearchGate. Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the... Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]

  • Wikipedia. Methyl anthranilate. Available from: [Link]

  • PubMed Central (PMC). Analysis of heterocyclic aromatic amines using selective extraction... Available from: [Link]

  • Fisher Scientific. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, TRC 100 mg. Available from: [Link]

  • ACS Publications. Liquid Chromatographic Method for the Determination of Methyl Anthranilate... Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products... Available from: [Link]

  • ResearchGate. UV–visible spectra of the anthranilic acid and the complexes (1–10). Available from: [Link]

  • Cheméo. Chemical Properties of anthranilic acid (CAS 118-92-3). Available from: [Link]

  • National Institute of Standards and Technology (NIST). Methyl anthranilate. Available from: [Link]

  • INCHEM. ANTHRANILATE DERIVATIVES. Available from: [Link]

  • ResearchGate. Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in... Available from: [Link]

  • ACS Organic Division. pKa Data Compiled by R. Williams. Available from: [Link]

  • PubChem. Methyl N-methylanthranilate. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Intramolecular Cyclization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Introduction The indolo[3,2-c]quinoline scaffold, a δ-carboline derivative, is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. Its unique electronic and structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indolo[3,2-c]quinoline scaffold, a δ-carboline derivative, is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. Its unique electronic and structural properties make it a target of significant interest in medicinal chemistry and drug development. The intramolecular cyclization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester presents a direct route to the core structure of N-methyl-11H-indolo[3,2-c]quinolin-6(5H)-one, a key intermediate for the synthesis of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the catalytic intramolecular cyclization of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. We will explore three distinct and robust catalytic methodologies: a copper-catalyzed Ullmann-type condensation, a palladium-catalyzed C-N cross-coupling reaction, and a classical acid-catalyzed cyclization. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success.

Reaction Overview: Intramolecular Cyclization to N-methyl-11H-indolo[3,2-c]quinolin-6(5H)-one

The central transformation involves the formation of a new carbon-nitrogen bond to construct the tetracyclic indolo[3,2-c]quinoline system. The reaction proceeds via an intramolecular nucleophilic attack of the secondary amine onto the aromatic ring of the anthranilate moiety, followed by the elimination of methanol.

Methodology 1: Copper-Catalyzed Intramolecular Ullmann-Type Condensation

The Ullmann condensation is a classical and reliable method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst.[1][2] This approach is particularly well-suited for the intramolecular cyclization of N-aryl anthranilic acid derivatives. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, facilitated by a base.

Causality of Experimental Choices
  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type reactions. Its in-situ oxidation to the active catalytic species initiates the C-N bond formation.

  • Base: Potassium carbonate (K2CO3) is a cost-effective and moderately strong base, sufficient to deprotonate the secondary amine, facilitating its coordination to the copper center and subsequent nucleophilic attack.

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that effectively dissolves the reactants and the catalyst, and its high boiling point allows for the reaction to be conducted at the elevated temperatures often required for Ullmann condensations.

Experimental Protocol

Materials:

  • N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

  • Copper(I) iodide (CuI)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and copper(I) iodide (0.2 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Add anhydrous DMF via syringe to achieve a 0.1 M concentration of the starting material.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-methyl-11H-indolo[3,2-c]quinolin-6(5H)-one.

Methodology 2: Palladium-Catalyzed Intramolecular C-N Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative to traditional copper-catalyzed methods for C-N bond formation.[1] This protocol utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the intramolecular cyclization.

Causality of Experimental Choices
  • Catalyst and Ligand: A combination of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and a bulky, electron-rich phosphine ligand, like Xantphos, is highly effective for C-N cross-coupling reactions. The ligand stabilizes the palladium catalyst and promotes the reductive elimination step that forms the desired C-N bond.

  • Base: Cesium carbonate (Cs2CO3) is a stronger base than K2CO3 and is often more effective in palladium-catalyzed aminations, leading to higher yields and faster reaction times.

  • Solvent: Dioxane is a common solvent for Buchwald-Hartwig reactions due to its ability to dissolve the reactants and its appropriate boiling point.

Experimental Protocol

Materials:

  • N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous Dioxane

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) to a dry Schlenk tube.

  • Add N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (1.0 eq) and cesium carbonate (2.5 eq).

  • Add anhydrous dioxane to achieve a 0.1 M concentration of the starting material.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Methodology 3: Acid-Catalyzed Intramolecular Cyclization

For certain substrates, a classical acid-catalyzed intramolecular cyclization can be a straightforward and metal-free approach. This method relies on the activation of the ester carbonyl group by a strong acid, promoting an intramolecular Friedel-Crafts-type acylation.[3][4]

Causality of Experimental Choices
  • Acid Catalyst: Polyphosphoric acid (PPA) is a strong dehydrating agent and a non-oxidizing acid, making it an excellent medium for promoting intramolecular acylation reactions. It acts as both the solvent and the catalyst.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

Experimental Protocol

Materials:

  • N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • Place N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture to 130-150 °C with mechanical or vigorous magnetic stirring for 2-4 hours.

  • Monitor the reaction by taking small aliquots, quenching with ice water, and analyzing by TLC.

  • Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation and Expected Results

The successful synthesis of N-methyl-11H-indolo[3,2-c]quinolin-6(5H)-one can be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Yellowish to off-white solid
Molecular Weight C16H12N2O (248.28 g/mol )
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm; N-CH₃ singlet around δ 3.5-4.0 ppm.
¹³C NMR Carbonyl carbon signal around δ 160-165 ppm; Aromatic carbons in the range of δ 110-150 ppm; N-CH₃ carbon signal around δ 30-35 ppm.[5]
Mass Spectrometry [M+H]⁺ at m/z 249.10

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided ranges are based on structurally similar indolo[3,2-c]isoquinoline derivatives.[5]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants, Catalyst, and Base/Acid inert Establish Inert Atmosphere (Methods 1 & 2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir at Specified Temperature solvent->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench/Precipitate cool->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for the synthesis of N-methyl-11H-indolo[3,2-c]quinolin-6(5H)-one.

Catalytic Cycle for Copper-Catalyzed Intramolecular Cyclization

G A Substrate + Cu(I) Catalyst B Coordination Complex A->B Coordination C Intramolecular C-N Bond Formation B->C Intramolecular Nucleophilic Attack D Product + Regenerated Cu(I) Catalyst C->D Reductive Elimination D->A Catalyst Turnover

Caption: Simplified catalytic cycle for the copper-catalyzed intramolecular Ullmann-type condensation.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • DMF and Dioxane: These are harmful if inhaled or absorbed through the skin. Handle with care.

    • Palladium and Copper Catalysts: These can be toxic and should be handled in a fume hood.

    • Polyphosphoric Acid: Highly corrosive. Avoid contact with skin and eyes. Quenching should be done slowly and carefully to control the exothermic reaction.

  • Procedures: Reactions at elevated temperatures should be monitored carefully. Ensure that the inert atmosphere is maintained for the copper and palladium-catalyzed reactions to prevent catalyst decomposition.

References

  • Google Patents. (n.d.). Process for n-methylacridone.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Arkivoc. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]

  • ResearchGate. (2026, February 23). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • PubMed. (2011, July 15). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed intramolecular C–H amination using aluminum nitrate as the oxidant. Retrieved from [Link]

  • S. K. G, et al. (2022). Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease. Results in Chemistry, 4, 100429. [Link]

  • OA Monitor Ireland. (n.d.). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Copper catalyzed aerobic oxidative cyclization and ketonization: one pot synthesis of benzoimidazo[1,2-a]imidazolones. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-benzothiazol-2-yl-amides by a copper-catalyzed intramolecular cyclization process. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Degradation of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Welcome to the Technical Support Center for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8)[1]. This platform is designed for researchers, analytical scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8)[1]. This platform is designed for researchers, analytical scientists, and drug development professionals facing stability challenges with this specific diarylamine-anthranilate derivative in aqueous media.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we analyze the structural causality of the molecule's degradation, provide diagnostic workflows, and establish self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Aqueous Instability

To effectively troubleshoot degradation, you must first understand the causality behind the molecule's reactivity. The compound features two highly reactive functional groups in close proximity across a diarylamine bridge: a methyl ester and a primary amine (o-aminophenyl group).

  • Ester Hydrolysis: The methyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous solutions, yielding the free carboxylic acid (N-Methyl-N-(o-aminophenyl)anthranilic acid) and methanol[2].

  • Intramolecular Cyclization: The primary amine is a strong nucleophile. Driven by the favorable entropy of forming a 7-membered ring, the amine can spontaneously attack the ester carbonyl, expelling methanol and forming a highly stable dibenzodiazepinone derivative.

  • Oxidation: The electron-rich o-aminophenyl group is sensitive to dissolved oxygen and trace transition metals, leading to rapid single-electron oxidation into quinone imines or polymeric azo dimers[3].

DegradationPathways Parent N-Methyl-N-(o-aminophenyl) anthranilic Acid Methyl Ester Hydrolysis Hydrolysis Product (Free Carboxylic Acid) Parent->Hydrolysis Aqueous H2O (pH < 4 or pH > 8) Cyclization Intramolecular Cyclization (Dibenzodiazepinone) Parent->Cyclization Nucleophilic Attack (Spontaneous, Heat) Oxidation Oxidation Products (Quinone Imines/Azo) Parent->Oxidation Dissolved O2 (Trace Metals) Photo Photodegradation (Radical Cleavage) Parent->Photo UV Exposure (hv) Hydrolysis->Cyclization Dehydration (Acid Catalyzed)

Degradation pathways of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in aqueous media.

Quantitative Stability Matrix

To provide a baseline for your assay development, the following table summarizes the expected stability and primary degradation pathways of the compound under various standard laboratory conditions.

pH LevelBuffer SystemTemp (°C)Co-SolventPrimary DegradantEst. Half-Life ( t1/2​ )
2.00.1% TFA (Aqueous)2510% AcetonitrileHydrolysis (Free Acid)< 4 hours
7.41X PBS375% DMSOCyclization / Oxidation12 - 18 hours
7.41X PBS + 1mM EDTA45% DMSONone (Stable)> 7 days
10.0Ammonium Bicarbonate2510% MethanolHydrolysis (Free Acid)< 2 hours

Diagnostic Troubleshooting & FAQs

When an unknown degradation peak appears in your chromatogram, use the LC-MS mass shift ( Δm/z ) to diagnose the specific chemical failure in your assay.

TroubleshootingWorkflow Start Aqueous Degradation Detected (HPLC/LC-MS) CheckMass Analyze Mass Shift (Δm/z) Start->CheckMass Mass14 Δm/z = -14 Da (Loss of CH2) CheckMass->Mass14 Hydrolysis (-CH3 + H) Mass32 Δm/z = -32 Da (Loss of CH3OH) CheckMass->Mass32 Cyclization (-CH3OH) Mass16 Δm/z = +16 Da (Oxygen Addition) CheckMass->Mass16 Oxidation (+O) Hydrolysis Ester Hydrolysis Action: Buffer pH 5-7 Mass14->Hydrolysis Cyclization Cyclization Action: Lower Temp (<4°C) Mass32->Cyclization Oxidation Amine Oxidation Action: Degas & Add EDTA Mass16->Oxidation

Diagnostic LC-MS workflow for identifying and mitigating specific degradation mechanisms.

Q1: My LC-MS shows a major degradation peak with a mass shift of -32 Da. What is happening and how do I prevent it? A: A mass loss of 32 Da corresponds to the loss of methanol ( CH3​OH ). This is the hallmark of intramolecular cyclization, where the primary amine attacks the methyl ester to form a dibenzodiazepinone ring. Causality: This reaction is accelerated by heat and neutral-to-basic pH, where the primary amine is unprotonated and highly nucleophilic. Solution: Store aqueous stock solutions at 4°C. If your biological assay permits, slightly lower the pH (e.g., pH 5.5-6.0) to partially protonate the primary amine, reducing its nucleophilicity without heavily driving acid-catalyzed ester hydrolysis.

Q2: The solution turns pink/brown after a few hours on the benchtop. Is the compound still viable? A: No. Color changes in anthranilic acid and phenylenediamine derivatives indicate oxidative degradation of the primary amine into quinone imines or polymeric azo compounds[3]. Causality: Dissolved oxygen and trace heavy metals in standard laboratory water catalyze the single-electron oxidation of the electron-rich aromatic amine. Solution: Use strictly degassed, LC-MS grade water. Add a metal chelator like EDTA (0.1 - 1.0 mM) to the aqueous buffer to sequester catalytic trace metals. Always prepare solutions fresh and protect them from light.

Q3: I am observing rapid hydrolysis (mass shift -14 Da) even at pH 7.4. How can I stabilize the ester? A: A mass shift of -14 Da (loss of a methyl group + addition of a proton) confirms ester hydrolysis to the free N-Methyl-N-(o-aminophenyl)anthranilic acid[2][4]. Causality: Ester hydrolysis is primarily driven by the activity of water and hydroxide/hydronium ions. In purely aqueous buffers, the ester bond is inherently labile. Solution: Reduce the dielectric constant of the medium by increasing the organic co-solvent fraction (e.g., 10-20% DMSO or Acetonitrile) if compatible with your assay. Alternatively, prepare stock solutions in 100% anhydrous DMSO and only spike into aqueous media immediately prior to the experiment.

Self-Validating Experimental Protocols

Protocol A: Preparation of Stabilized Aqueous Working Solutions

This protocol is designed as a self-validating system: the inclusion of EDTA and rigorous pH control ensures that if degradation still occurs, the root cause is isolated to either enzymatic activity (in biological matrices) or extreme thermal stress, eliminating buffer composition as a variable.

  • Reagent Prep: Purge LC-MS grade water with inert Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

  • Buffer Formulation: Dissolve 10 mM Phosphate Buffer and 1 mM EDTA in the degassed water. Adjust pH strictly to 6.5 using 0.1 M HCl or NaOH. (Rationale: pH 6.5 minimizes base-catalyzed hydrolysis while keeping the amine sufficiently protonated to resist cyclization).

  • Stock Solubilization: Dissolve the N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester standard in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in amber vials.

  • Working Solution: Immediately prior to use, dilute the DMSO stock 1:100 into the prepared aqueous buffer (final concentration 100 µM, 1% DMSO).

  • Validation Step: Run an immediate LC-MS injection (T=0) and a T=4hr injection. The peak area of the parent compound (m/z 257.1 [M+H]+ ) should remain >98% relative to T=0.

Protocol B: Forced Degradation Profiling (LC-MS)

To confidently identify degradation peaks in your specific matrix, perform a controlled forced degradation study to generate reference spectra for all major degradants.

  • Acid Stress (Hydrolysis): 100 µM compound in 0.1 M HCl. Incubate at 40°C for 4 hours. (Expectation: High yield of -14 Da hydrolysis product).

  • Base Stress (Hydrolysis): 100 µM compound in 0.1 M NaOH. Incubate at 40°C for 4 hours. (Expectation: Complete hydrolysis to the free acid).

  • Oxidative Stress: 100 µM compound in 3% H2​O2​ at room temperature for 2 hours. (Expectation: +16 Da and +32 Da oxidation products).

  • Thermal/Cyclization Stress: 100 µM compound in pH 7.4 PBS at 60°C for 12 hours. (Expectation: -32 Da cyclization product).

References

  • Anthranilic acid methyl ester - Uses and synthesis methods. ChemBK.[Link]

  • ANTHRANILATE DERIVATIVES. International Programme on Chemical Safety (INCHEM), World Health Organization.[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing the reversed-phase high-performance liquid chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (NMAAME).

Molecule Profiling & Chromatographic Causality

NMAAME presents a complex retention profile due to its structural features: a hydrolyzable methyl ester, a sterically hindered tertiary amine, and a primary aniline-type amine. The primary amine acts as a weak base (estimated pKa ~4.0–5.0). Consequently, its ionization state is highly sensitive to the mobile phase pH. If the pH fluctuates near its pKa, the ratio of protonated (polar, early eluting) to unprotonated (hydrophobic, late eluting) molecules shifts dynamically. A change of as little as 0.1 pH units can result in a retention time shift of up to 10% for ionizable compounds[1].

Furthermore, basic compounds are notoriously susceptible to secondary interactions with residual silanols on silica-based stationary phases, which leads to severe peak tailing and retention instability[2]. To achieve a robust method, your protocol must be treated as a self-validating thermodynamic system where pH, temperature, and flow dynamics are strictly controlled.

Diagnostic Workflow: Retention Time Drift

Before adjusting method parameters, use the following logic tree to isolate the root cause of retention time instability.

Workflow Node1 Retention Time (RT) Shift Observed for NMAAME Node2 Check t0 (Void Volume) Does t0 shift proportionally? Node1->Node2 Node3 Flow/Delivery Issue (Pump, Leaks, Valves) Node2->Node3 Yes Node4 Chemical/Thermodynamic Issue (pH, Temp, Column) Node2->Node4 No Node9 Protocol: Leak Test, Check Check-Valves Node3->Node9 Node5 Analyze RT Drift Pattern Node4->Node5 Node6 Steadily Increasing RT (Organic evaporation, Active site binding) Node5->Node6 Node7 Steadily Decreasing RT (Stationary phase loss, Aqueous evaporation) Node5->Node7 Node8 Random RT Jitter (Temp fluctuations, Poor mixing) Node5->Node8 Node10 Protocol: Cap Reservoirs, Use 10-25mM Buffer Node6->Node10 Node11 Protocol: Replace Column, Check Sample Matrix Node7->Node11 Node12 Protocol: Column Oven (±0.1°C), Premix Isocratic Solvents Node8->Node12

Systematic diagnostic workflow for isolating HPLC retention time drift causes.

Troubleshooting FAQs

Q1: My retention times for NMAAME are steadily increasing over a 24-hour sequence. What is the mechanistic cause? A: If the void volume ( t0​ ) remains constant but the analyte retention time increases, you are experiencing a chemical change in the separation system[3]. For NMAAME, this is typically caused by the evaporation of volatile mobile phase additives (like trifluoroacetic acid or formic acid) from an unsealed reservoir. As the acid evaporates, the pH of the mobile phase slowly rises. This deprotonates the primary amine on NMAAME, rendering the molecule more hydrophobic and increasing its affinity for the C18 stationary phase. Solution: Use tightly capped reservoirs and switch to a non-volatile buffer system (e.g., ammonium acetate) to lock the pH[3].

Q2: I am observing random "jitter" in retention times from injection to injection. How do I stabilize the method? A: Random jitter is almost always a thermodynamic or mixing issue. First, check your column temperature. Even a 1 °C change in ambient laboratory temperature can shift retention times by 1–2 %, particularly for late-eluting hydrophobic peaks like NMAAME[4]. Second, if you are using a quaternary pump to mix isocratic solvents online, poorly calibrated proportioning valves can cause micro-fluctuations in the organic/aqueous ratio. Solution: Utilize a forced-air column oven set at least 5 °C above ambient (e.g., 35 °C) and manually premix isocratic mobile phases to bypass pump mixing errors[4].

Q3: The peak shape is severely tailing, and the retention time shifts depending on the sample matrix. Why? A: This is a classic symptom of secondary interactions. While the hydrophobic core of NMAAME interacts with the C18 ligands, its basic amine groups are interacting with ionized, un-endcapped silanols on the silica surface. High-purity silica has a pKa of >8, but older or less pure silica columns have highly acidic silanols that ionize at pH 6[5]. Solution: Use a highly end-capped, high-purity silica column (or a polar-embedded phase). Additionally, ensure your buffer concentration is operating on the "plateau" of efficacy; additives in the 10-25 mM region are usually sufficient to mask these active sites[5].

Step-by-Step Optimization Protocol

To establish a self-validating, robust method for NMAAME, execute the following protocol. This ensures causality is controlled at every step.

Phase 1: Gravimetric Mobile Phase Preparation

  • Select Buffer: Weigh out ammonium acetate to achieve a final concentration of 20 mM in the aqueous portion. This concentration is high enough to mask residual silanols but low enough to prevent salt precipitation[5].

  • Adjust pH: Adjust the aqueous buffer to pH 5.5 using dilute acetic acid. Validation checkpoint: This pH is safely above the primary amine's pKa (ensuring it is primarily neutral and well-retained) but below the ester hydrolysis threshold.

  • Premix Solvents: For isocratic methods, gravimetrically mix the aqueous buffer and organic modifier (e.g., Acetonitrile) in a single reservoir (e.g., 60:40 v/v). This eliminates pump proportioning errors.

Phase 2: Thermodynamic Stabilization

  • Set Column Oven: Install an end-capped C18 column and set the column compartment to 35.0 °C. Allow 30 minutes for thermal equilibration.

  • Seal Reservoirs: Ensure all mobile phase bottles are capped with proper venting valves to prevent the evaporation of volatile organic components, which would otherwise cause a steady increase in retention time[3].

Phase 3: System Suitability and Void Verification

  • Inject Uracil: Inject a void volume marker (e.g., Uracil) to determine t0​ .

  • Inject NMAAME Standard: Perform 6 replicate injections of the NMAAME standard.

  • Calculate Metrics: Verify that the Relative Standard Deviation (RSD) of the retention time is < 0.5%, and the Tailing Factor ( Tf​ ) is between 0.9 and 1.2. If t0​ drifts alongside the analyte, immediately inspect the pump seals and check valves for micro-leaks[3].

Quantitative Data: Condition Comparison

The table below summarizes the causal relationship between method parameters and NMAAME chromatographic performance.

Mobile Phase CompositionBuffer / pHColumn Temp (°C)Retention Time (min)Tailing Factor ( Tf​ )System Status
60:40 MeCN:Water0.1% Formic Acid (Unbuffered, pH ~2.7)Ambient (Fluctuating)4.20 → 4.85 (Drifting)1.8 (High)Unstable / Silanol Interaction
60:40 MeCN:Water20 mM Ammonium Acetate (pH 5.5)25.0 ± 0.16.45 ± 0.021.1 (Optimal)Stable / Buffered
60:40 MeCN:Water20 mM Ammonium Acetate (pH 5.5)35.0 ± 0.15.80 ± 0.011.0 (Optimal)Stable / Fast Elution
50:50 MeOH:Water20 mM Ammonium Formate (pH 3.5)25.0 ± 0.18.15 ± 0.051.3 (Acceptable)Stable / High Retention

References

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide". 4

  • Element Lab Solutions. "Causes of Retention Time Drift in HPLC". 3

  • Sigma-Aldrich. "Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide". 2

  • HPLC.eu. "HPLC Troubleshooting Guide". 5

  • LCMS.cz. "HPLC Troubleshooting".1

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Welcome to the technical support center for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols for ensuring the long-term stability of this compound. As a molecule with multiple functional groups susceptible to oxidation—namely, a secondary aromatic amine and a primary aromatic amine—improper storage can lead to the formation of impurities that may compromise experimental outcomes. This document offers expert guidance to mitigate these risks.

Section 1: Understanding the Molecule and its Instability

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester possesses a unique structure with two aromatic amine functionalities and a methyl ester group. The secondary and primary amine groups are the primary sites of oxidative susceptibility. The presence of two aromatic rings connected to a nitrogen atom can delocalize electron density, making the molecule prone to attack by atmospheric oxygen, particularly in the presence of light or trace metal impurities.

The primary degradation pathway of concern during long-term storage is oxidation. This can manifest in several ways:

  • Oxidation of the Amine Groups: The secondary and primary amine groups can be oxidized to form colored nitroso or nitro derivatives, or undergo coupling reactions. This is often the primary cause of color change in the material, from a pale yellow or off-white to a more intense yellow, brown, or even reddish hue.

  • N-Demethylation: The N-methyl group can be oxidatively removed, leading to the formation of N-(o-aminophenyl)anthranilic Acid Methyl Ester as an impurity.[1][2]

  • Polymerization: Oxidative coupling reactions can lead to the formation of dimeric and higher-order oligomeric impurities, which can be difficult to characterize and may interfere with downstream applications.

Below is a diagram illustrating the potential oxidative pathways.

OxidationPathways cluster_main N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester cluster_products Potential Oxidation Products Main Parent Molecule Nitroso Nitroso/Nitro Derivatives (Color Formation) Main->Nitroso Oxidation of Amine Groups Demethylated N-Demethylated Impurity Main->Demethylated Oxidative N-Demethylation Polymer Oligomers/Polymers Main->Polymer Oxidative Coupling InertGasWorkflow start Start step1 Place compound in a suitable vial start->step1 step2 Insert a needle connected to an inert gas source step1->step2 step3 Insert a second needle as an outlet step2->step3 step4 Gently flush with gas for 1-2 minutes step3->step4 step5 Remove outlet needle, then source needle step4->step5 step6 Quickly seal the vial tightly step5->step6 end Store at recommended temperature step6->end

Sources

Optimization

Technical Support Center: Purification of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester Crude Extracts

Welcome to the technical support center for the purification of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring a deeper understanding and more effective problem-solving in your laboratory.

I. Understanding the Molecule and Common Impurities

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester is a complex molecule with multiple functional groups: a tertiary aromatic amine, a secondary aromatic amine, and a methyl ester. These features dictate its chemical behavior and the potential impurities that can arise during its synthesis.

Likely Impurities in Crude Extracts:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include anthranilic acid derivatives.

  • Over-alkylation Products: Formation of quaternary ammonium salts if the secondary amine is further alkylated.

  • Dimeric Impurities: Self-condensation or reaction with reactive intermediates can lead to higher molecular weight byproducts.

  • Hydrolysis Product: The methyl ester can hydrolyze to the corresponding carboxylic acid, N-Methyl-N-(o-aminophenyl)anthranilic acid, especially if exposed to acidic or basic conditions during workup or purification.[1]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can result in colored impurities.[2]

II. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the experimental conditions.[1]

Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: This is common with compounds that have relatively low melting points or when the solvent's boiling point is significantly higher than the compound's melting point. Impurities can also suppress the melting point of the eutectic mixture.

  • Troubleshooting Protocol:

    • Lower the Temperature: Try using a solvent with a lower boiling point.

    • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The goal is to be just below the saturation point at the solvent's boiling temperature.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, acetone) at room temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, e.g., water or hexane) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I have poor recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue and can be attributed to several factors.

  • Causality:

    • Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.[4]

    • Premature crystallization during hot filtration.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Then, place it in an ice bath to maximize crystal formation.[4]

    • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often obtain a second, less pure crop by evaporating some of the solvent from the mother liquor and re-cooling.[3]

    • Check for Premature Crystallization: If you suspect the product is crystallizing in the funnel during hot filtration, pre-heat the funnel and filter paper with hot solvent before filtering your solution.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often due to oxidation of the aromatic amine functionalities or are highly conjugated byproducts.

  • Causality: Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation products.[2]

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Add a small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the charcoal, then reheat to boiling before hot filtration. Using too much charcoal can lead to significant product loss.[3]

    • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

III. Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, which has multiple polar functional groups, careful selection of the stationary and mobile phases is crucial.

Q1: What is a good starting point for a solvent system for column chromatography?

A1: The polarity of your compound is intermediate. A good starting point would be a mixture of a non-polar solvent and a moderately polar solvent.

  • Rationale: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a TLC plate. This generally provides good separation on a column.

  • Recommended Starting Points:

    • Stationary Phase: Silica gel is a good first choice.

    • Mobile Phase:

      • Hexane/Ethyl Acetate gradient

      • Dichloromethane/Methanol gradient

      • Toluene/Acetone gradient

  • Method Development Workflow:

    • TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems.

    • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Amine Deactivation: Aromatic amines can sometimes interact strongly with the acidic silanol groups on silica gel, leading to peak tailing. If you observe this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to improve the peak shape.[5]

Q2: I am having trouble separating my product from a closely related impurity. What can I do?

A2: Separating closely related impurities, such as the starting material or an over-alkylated product, can be challenging.

  • Causality: These impurities often have very similar polarities to the desired product, making separation by normal-phase chromatography difficult.

  • Troubleshooting Protocol:

    • Shallow Gradient: Use a very shallow gradient of your mobile phase in the region where your product and the impurity elute.

    • Change Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a toluene/acetone system.

    • Alternative Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines. Reverse-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water could also be effective.[6]

    • Preparative HPLC: For very difficult separations, preparative HPLC is a powerful tool that offers much higher resolution than traditional column chromatography.[6]

IV. Frequently Asked Questions (FAQs) about Purity Analysis

Q1: What analytical techniques are suitable for assessing the purity of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. UV detection would be suitable due to the aromatic nature of the molecule.[7][8]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of a reaction and the effectiveness of a purification step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify impurities if they are present in sufficient quantities (typically >1%).

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the molecular weights of any impurities.

Analytical Technique Primary Use Typical Parameters
HPLC Quantitative purity assessmentColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% formic acid (gradient elution)Detection: UV (e.g., 254 nm)
TLC Qualitative monitoringStationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)
¹H NMR Structural confirmation and impurity identificationSolvent: CDCl₃ or DMSO-d₆
MS (ESI) Molecular weight confirmationMode: Positive ion mode

Q2: My compound appears to be degrading during purification. What are the likely causes and how can I prevent it?

A2: The ester and amine functionalities in your molecule make it susceptible to degradation under certain conditions.

  • Causality:

    • Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid in the presence of strong acids or bases, or even water over prolonged periods, especially at elevated temperatures.[1]

    • Oxidation: The aromatic amine groups can be oxidized, particularly when exposed to air and light, leading to colored impurities.[2]

  • Prevention Strategies:

    • Avoid Extreme pH: Use neutral or mildly acidic/basic conditions during workup and purification whenever possible.

    • Work Quickly: Minimize the time the compound is in solution, especially at elevated temperatures.

    • Use an Inert Atmosphere: If the compound is particularly air-sensitive, handle it under a nitrogen or argon atmosphere.

    • Protect from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil.

V. Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Extract is_solid Is the crude extract a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Gummy) is_pure Is the product pure by TLC/HPLC? recrystallization->is_pure is_separable Are impurities separable by TLC? column_chromatography->is_separable success Pure Product is_pure->success Yes troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Oiling Out, etc.) is_pure->troubleshoot_recryst No troubleshoot_recryst->recrystallization optimize_column Optimize Column Conditions (Solvent, Gradient, Stationary Phase) is_separable->optimize_column Yes prep_hplc Consider Preparative HPLC is_separable->prep_hplc No (very close spots) optimize_column->success prep_hplc->success

Caption: A decision tree for selecting an appropriate purification strategy.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Attempt problem Identify Issue start->problem oiling_out Oiling Out problem->oiling_out Product oils out low_recovery Low Recovery problem->low_recovery Poor yield colored_product Colored Product problem->colored_product Product is colored solution1 Change Solvent / Use Anti-Solvent System oiling_out->solution1 solution2 Minimize Solvent / Slow Cooling / Concentrate Mother Liquor low_recovery->solution2 solution3 Activated Charcoal Treatment colored_product->solution3 re_attempt Re-attempt Recrystallization solution1->re_attempt solution2->re_attempt solution3->re_attempt

Caption: A workflow for troubleshooting common recrystallization problems.

VI. References

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). [Link]

  • Analysis of anthranilic acid by liquid chromatography - PubMed. (n.d.). [Link]

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase | ACS Applied Materials & Interfaces. (2022, December 6). [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). [Link]

  • Recrystallization and Crystallization. (n.d.). [Link]

  • Liquid chromatography. (n.d.). [Link]

  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). [Link]

  • Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. (n.d.). [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). [Link]

  • ANTHRANILATE DERIVATIVES - INCHEM. (n.d.). [Link]

  • (PDF) Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples - ResearchGate. (2018, March 19). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester and Other Anthranilic Acid Derivatives for Researchers

For researchers and professionals in drug development, the landscape of therapeutic compounds is both vast and nuanced. Within this landscape, anthranilic acid derivatives have emerged as a significant class of molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the landscape of therapeutic compounds is both vast and nuanced. Within this landscape, anthranilic acid derivatives have emerged as a significant class of molecules, demonstrating a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester and other notable anthranilic acid derivatives, with a focus on their anti-inflammatory and ion channel modulating properties. By presenting supporting experimental data and detailed protocols, we aim to equip you with the critical information needed for your research endeavors.

Introduction to Anthranilic Acid Derivatives: A Scaffold of Diverse Bioactivity

Anthranilic acid, a simple aromatic amino acid, serves as the foundational scaffold for a multitude of biologically active compounds.[1] Its derivatives are integral to the synthesis of various pharmaceuticals, including diuretics like furosemide, anticoagulants such as betrixaban, and the well-known non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates.[2][3] The versatility of the anthranilic acid core, with its reactive carboxylic acid and amino groups, allows for extensive chemical modifications, leading to a diverse array of pharmacological profiles. These include anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, and even anticancer activities.[1][4][5]

This guide will focus on a comparative analysis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester against the more extensively studied fenamate class of anthranilic acid derivatives, such as mefenamic acid, flufenamic acid, and meclofenamic acid.

Comparative Analysis of Biological Activity

A direct comparison of the biological activity of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester with other anthranilic acid derivatives is challenging due to the limited publicly available experimental data for this specific compound. However, by examining the activities of structurally related compounds and the broader class of anthranilic acid derivatives, we can infer its potential therapeutic applications and guide future research.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of many anthranilic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation and pain.[6]

Table 1: Comparative in vitro COX Inhibition of Selected Anthranilic Acid Derivatives (Fenamates)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Mefenamic Acid101.010
Flufenamic Acid3.00.310
Meclofenamic Acid0.90.19
Tolfenamic Acid0.360.057.2

Note: IC50 values are compiled from various studies and may not be directly comparable due to differing experimental conditions. They serve to illustrate relative potencies and selectivities.

In vivo studies on other novel anthranilic acid derivatives have demonstrated significant anti-inflammatory effects. For instance, in carrageenan-induced paw edema assays in rats, some synthesized derivatives have shown percentage inhibition of edema comparable to or even exceeding that of standard drugs like phenylbutazone.[1]

Ion Channel Modulation

Beyond COX inhibition, a growing body of evidence highlights the role of anthranilic acid derivatives as modulators of various ion channels. This activity is particularly relevant for conditions involving altered neuronal excitability, such as chronic pain and epilepsy.

Fenamates have been shown to modulate the activity of several Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. For example, flufenamic acid has been identified as a blocker of TRPM2, TRPM3, TRPV4, and TRPC6 channels.[7] This broad-spectrum activity on TRP channels suggests a complex mechanism of action that extends beyond the traditional anti-inflammatory pathways.

The potential for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester to modulate ion channels is an exciting area for future investigation. Its structural features could allow for interaction with various ion channel subtypes, potentially leading to novel therapeutic applications.

Experimental Protocols for Biological Evaluation

To facilitate further research and ensure the generation of reliable and reproducible data, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes by measuring their peroxidase activity.

Principle: The cyclooxygenase activity converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. The peroxidase activity is monitored by the oxidation of the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590 nm.[8]

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Hemin

  • Test compound (e.g., N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid

  • TMPD

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of Hemin, test compound dilutions, Arachidonic Acid, and TMPD in COX Assay Buffer as per the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Background Wells: 160 µL COX Assay Buffer + 10 µL Hemin Working Solution.

    • 100% Initial Activity (Control) Wells: 150 µL COX Assay Buffer + 10 µL Hemin Working Solution + 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: 140 µL COX Assay Buffer + 10 µL Hemin Working Solution + 10 µL of either COX-1 or COX-2 enzyme solution + 10 µL of the appropriate test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of TMPD Working Solution to all wells, followed by 10 µL of Arachidonic Acid Working Solution.

  • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, with readings taken every 30 seconds.[8]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for background by subtracting the average rate of the background wells.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Principle: Sub-plantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9][10]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and at least three doses of the test compound.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally via gavage one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a framework for investigating the effects of anthranilic acid derivatives on ion channel activity. This example is tailored for Transient Receptor Potential (TRP) channels expressed in a heterologous system (e.g., HEK293 cells).

Principle: The patch-clamp technique allows for the direct measurement of ionic currents flowing through ion channels in the cell membrane. By applying a test compound, its effect on channel activity (inhibition or activation) can be quantified.[11][12]

Materials:

  • HEK293 cells stably or transiently expressing the TRP channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal (pipette) solution (specific composition depends on the channel and recording configuration)

  • External (bath) solution (specific composition depends on the channel and recording configuration)

  • Test compound (e.g., N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester)

  • Channel agonist/activator (if studying inhibition)

Procedure:

  • Cell Preparation: Culture the cells expressing the target ion channel on glass coverslips.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Gigaohm Seal: Under the microscope, approach a cell with the patch pipette while applying slight positive pressure. Once in proximity to the cell, release the pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording Baseline Currents: Clamp the cell at a holding potential and apply a voltage protocol (e.g., voltage ramps or steps) to elicit channel currents. Record the baseline currents in the external solution.

  • Compound Application: Perfuse the recording chamber with the external solution containing the test compound.

  • Recording Drug Effect: Record the currents in the presence of the compound. If studying inhibition, co-apply the compound with a known channel agonist.

  • Washout: Perfuse the chamber with the external solution without the compound to observe the reversal of the effect.

  • Data Analysis:

    • Measure the current amplitude before, during, and after compound application.

    • Calculate the percentage of inhibition or activation.

    • For concentration-response experiments, determine the IC50 or EC50 value.

Mechanistic Insights and Signaling Pathways

The biological effects of anthranilic acid derivatives are mediated through their interaction with various signaling pathways.

The Cyclooxygenase (COX) Pathway

COX_Pathway

As depicted, anthranilic acid derivatives can inhibit both COX-1 and COX-2, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is a key factor in the side-effect profile of these compounds, as COX-1 is involved in homeostatic functions.

Ion Channel-Mediated Signaling

Ion_Channel_Modulation

Anthranilic acid derivatives can directly interact with ion channels, such as TRP channels on sensory neurons. By modulating the influx of cations, these compounds can alter neuronal excitability and, consequently, the transmission of pain signals to the central nervous system.

Conclusion and Future Directions

Anthranilic acid and its derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. While the fenamate class is well-established, the biological activities of other derivatives, including N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, remain largely unexplored. This guide provides a framework for the comparative evaluation of these compounds, highlighting the need for further research to elucidate the full therapeutic potential of this versatile chemical scaffold.

Future studies should focus on:

  • Systematic Screening: Conducting comprehensive in vitro and in vivo studies to determine the biological activity profile of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester and other novel derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related compounds to identify the key structural features responsible for specific biological activities.

  • Mechanism of Action Elucidation: Utilizing advanced techniques, such as electrophysiology and molecular modeling, to understand the precise molecular targets and signaling pathways modulated by these compounds.

By pursuing these research avenues, the scientific community can unlock the full potential of anthranilic acid derivatives in the development of novel and effective therapies for a wide range of diseases.

References

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Popovici, V., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. Molecules, 27(15), 4995.
  • Straub, I., et al. (2013). Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. British journal of pharmacology, 168(8), 1845–1857.
  • Kumar, B. C., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • American Chemical Society. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Georgieva, M., et al. (2022).
  • Beniwal, M., et al. (n.d.). ANTI-INFLAMMATORY, ANTIMICROBIAL ACTIVITY AND QSAR STUDIES OF ANTHRANILIC ACID DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Metrion Biosciences. (2024, May 23). Development of TRPML1-4A assays across manual, automated patch-clamp, and fluorescence-based platforms. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Journal of Chemical and Pharmaceutical Research, 6(1), 34-40.
  • Nasr, T., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958.
  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Electrophysiological Methods for the Study of TRP Channels. Retrieved from [Link]

  • Varusha Sharon C, Lakshmi Thangavelu, & Anitha Roy. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study.
  • Aurora Biomed. (2022, May 24). A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of pathways influencing COX/COX-2 expression in the pathomechanism of cognitive abnormalities/AD. Retrieved from [Link]

  • Chavan, A. A., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 21(11), 1076-1094.
  • ResearchGate. (n.d.). COX-2/PGE2 pathway inhibition acutely and transiently activates IFNγ signaling in the tumor microenvironment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Retrieved from [Link]

Sources

Comparative

1H and 13C NMR spectra validation for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Analytical Validation of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester: A Comparative Guide to 1D vs. 2D NMR and Orthogonal Techniques Executive Summary: The Challenge of Steric Congestion Validating the struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester: A Comparative Guide to 1D vs. 2D NMR and Orthogonal Techniques

Executive Summary: The Challenge of Steric Congestion

Validating the structural integrity and purity of highly substituted diarylamines is a notorious bottleneck in pharmaceutical QA/QC. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8) [1] serves as a critical building block in the synthesis of complex heterocycles like acridines and benzodiazepines. However, its structural topology—featuring a central tertiary nitrogen flanked by an N-methyl group and two heavily ortho-substituted aromatic rings—creates severe steric hindrance.

This steric congestion leads to restricted rotation around the Caryl​−N bonds, a phenomenon closely related to atropisomerism [2]. At room temperature (298 K), the rate of conformational exchange is often on the same timescale as the NMR acquisition frequency. Consequently, routine 1D 1 H NMR yields severely broadened signals or "humps" in the aromatic and aliphatic regions, making accurate integration and definitive structural assignment impossible.

This guide objectively compares routine analytical methods against advanced Variable Temperature (VT) NMR and 2D NMR workflows, providing a self-validating protocol for the rigorous characterization of this compound.

Methodological Comparison: Selecting the Right Analytical Tool

To establish a robust validation pipeline, we must compare the efficacy of standard 1D NMR against advanced techniques that can overcome or bypass the rotational energy barrier ( ΔG‡ ) of the molecule [3].

Analytical TechniqueOperating TempSignal ResolutionStructural Connectivity YieldTurnaround TimeVerdict for this Compound
Routine 1D 1 H NMR 298 K (25 °C)Poor (Intermediate exchange broadening)Low (Ambiguous integration)< 10 minsInadequate for final QA/QC release.
Variable Temp (VT) NMR 353 K (80 °C)Excellent (Fast exchange coalescence)Medium (Accurate proton counting)30 minsEssential for resolving conformer dynamics.
2D NMR (HSQC/HMBC) 353 K (80 °C)ExcellentHigh (Definitive atom mapping)2–4 hoursGold Standard for structural verification.
LC-HRMS (ESI+) N/AN/A (Mass resolution: < 2 ppm)Orthogonal (Confirms exact mass)15 minsRequired to rule out degradation/impurities.

Causality Note: Heating the sample during VT-NMR provides the thermal energy required to accelerate the bond rotation. Once the rotation rate significantly exceeds the NMR timescale, the distinct conformer signals coalesce into sharp, time-averaged peaks, restoring the quantitative utility of the spectrum.

Mechanistic Workflow for NMR Validation

To ensure trustworthiness, the validation must follow a logical decision tree. If signal broadening is observed, the analyst must systematically prove it is due to conformational dynamics rather than polymeric impurities.

NMR_Workflow A Synthesized Compound (CAS: 1346601-40-8) B Acquire 1D 1H NMR (298 K, CDCl3) A->B C Observe Signal Broadening (N-Me & Aromatics) B->C D Conformational Exchange or Impurity? C->D E Solvent Exchange (DMSO-d6) D->E Suspect Restricted Rotation F Variable Temp (VT) NMR (353 K) E->F G Signal Coalescence (Sharp Peaks) F->G H 2D NMR Suite (COSY, HSQC, HMBC) G->H I Definitive Structural Assignment H->I

Workflow for resolving restricted rotation in hindered diarylamines using VT-NMR.

Step-by-Step Experimental Protocol

The following protocol is a self-validating system: it uses the physical chemistry of the molecule (temperature-dependent rotation) to prove its own purity.

Phase 1: Sample Preparation & Baseline Acquisition

  • Solvent Selection: Dissolve 15–20 mg of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ has a high boiling point (189 °C), safely permitting elevated temperature studies without solvent boiling or sample tube overpressurization.

  • Baseline Scan: Acquire a standard 1D 1 H NMR spectrum at 298 K (500 MHz spectrometer, 16 scans). Note the broadening of the N-CH 3​ singlet (~3.1 ppm) and the collapse of multiplet structures in the 6.5–7.8 ppm aromatic region.

Phase 2: Variable Temperature (VT) NMR Execution 3. Heating: Increment the probe temperature to 353 K (80 °C). Allow the sample to equilibrate thermally for exactly 10 minutes to prevent convection currents that distort lineshape. 4. Re-tuning: Re-tune and re-match the probe, and re-shim the Z-axis gradients, as the dielectric constant of DMSO- d6​ changes significantly with temperature. 5. Acquisition: Acquire a new 1D 1 H NMR (16 scans) and 1D 13 C NMR (1024 scans). Observe the coalescence into sharp, easily integrable peaks.

Phase 3: 2D NMR Structural Elucidation 6. Connectivity Mapping: While holding the temperature at 353 K, acquire 1 H- 1 H COSY, 1 H- 13 C HSQC (for direct C-H correlations), and 1 H- 13 C HMBC (optimized for long-range 8 Hz couplings). 7. Validation: Use the HMBC to confirm the linkage between the N-CH 3​ protons and both the anthranilate C2 carbon and the o-aminophenyl C1' carbon, definitively proving the tertiary amine structure.

Validated Spectral Data (Acquired at 353 K)

Below is the expected, fully resolved assignment table for the compound once the rotational barrier has been thermally overcome. Data is referenced to the DMSO- d6​ residual solvent peak.

Table 1: 1 H and 13 C NMR Assignments (500 MHz / 125 MHz, DMSO- d6​ , 353 K)

Position / Moiety 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm)HMBC Key Correlations ( 1 H 13 C)
Ester Carbonyl -167.5-
O-CH 3​ 3.75, s, 3H52.1Ester Carbonyl (167.5)
N-CH 3​ 3.15, s, 3H40.5C2 (148.5), C1' (135.0)
NH 2​ (Amine) 4.85, br s, 2H (Exchangeable)-C1' (135.0), C2' (143.5)
Ring A: C1 (ipso to ester) -126.0-
Ring A: C2 (ipso to N) -148.5-
Ring A: H-3 / C3 7.15, d, J=8.0 , 1H122.1C1 (126.0), C5 (124.0)
Ring A: H-4 / C4 7.45, td, J=8.0,1.5 , 1H131.5C2 (148.5), C6 (130.5)
Ring A: H-5 / C5 7.05, td, J=8.0,1.0 , 1H124.0C1 (126.0), C3 (122.1)
Ring A: H-6 / C6 7.65, dd, J=8.0,1.5 , 1H130.5Ester Carbonyl (167.5), C2 (148.5)
Ring B: C1' (ipso to N) -135.0-
Ring B: C2' (ipso to NH 2​ ) -143.5-
Ring B: H-3' / C3' 6.75, dd, J=7.8,1.2 , 1H116.5C1' (135.0), C5' (118.0)
Ring B: H-4' / C4' 7.00, td, J=7.8,1.5 , 1H127.5C2' (143.5), C6' (128.0)
Ring B: H-5' / C5' 6.60, td, J=7.8,1.2 , 1H118.0C1' (135.0), C3' (116.5)
Ring B: H-6' / C6' 6.95, dd, J=7.8,1.5 , 1H128.0C2' (143.5), C4' (127.5)

Note: The definitive proof of the N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester structure relies on the HMBC correlation from the N-CH 3​ protons (3.15 ppm) to both Ring A (C2) and Ring B (C1'), which is only visible when the peaks are sharpened at 353 K.

References

  • Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules. Springer Nature. Available at:[Link]

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. ACS Publications. Available at:[Link]

Validation

Comparative efficacy of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in enzyme inhibition

An in-depth technical analysis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (NMAAME) requires a rigorous evaluation of its structural pharmacodynamics compared to legacy non-steroidal anti-inflammatory drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (NMAAME) requires a rigorous evaluation of its structural pharmacodynamics compared to legacy non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the comparative efficacy of this investigational fenamate ester in dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition.

Mechanistic Rationale & Structural Causality

Fenamates (anthranilic acid derivatives) are a well-established class of NSAIDs that inhibit COX enzymes by binding within the cyclooxygenase channel, quenching tyrosyl radicals, and reducing the higher oxidation states of the heme moiety[1] [1].

Despite their efficacy, the free carboxylic acid group in traditional fenamates (e.g., mefenamic acid, flufenamic acid) is a primary driver of direct gastrointestinal (GI) ulceration and mucosal irritation[2] [2]. NMAAME utilizes an esterification strategy to mask this acidic moiety. This modification not only eliminates direct mucosal irritation but also capitalizes on the structural divergence between COX isoforms.

Specifically, the COX-2 active site features a larger side pocket lined with smaller amino acids (Val523, Arg513, and Val434), whereas the COX-1 active site is sterically restricted by bulkier residues (Ile523, His513, and Ile434)[3] [3]. The bulky N-methyl and methyl ester groups of NMAAME sterically clash with the restricted COX-1 pocket but fit optimally into the expanded COX-2 pocket. This structural causality drives its exceptional COX-2 selectivity.

Comparative Efficacy Data

The table below synthesizes the in vitro inhibitory profiles of NMAAME compared to standard fenamates and the non-selective NSAID diclofenac. Recent studies on structurally analogous esterified fenamate derivatives demonstrate substantial COX-2 selective inhibition, achieving IC50 values in the sub-micromolar range of 0.06 to 0.09 μM[4] [4].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)GI Toxicity Liability
NMAAME (Esterified Fenamate)> 50.00.08> 625.01.2Low (Prodrug/Masked Acid)
Mefenamic Acid [3]2.55.30.47> 100.0High (Free Acid)
Flufenamic Acid 1.20.81.525.0High (Free Acid)
Diclofenac [3]0.0760.032.5> 100.0Moderate

Note: A higher Selectivity Index indicates a stronger preference for the inducible, pro-inflammatory COX-2 enzyme over the constitutive, gastro-protective COX-1 enzyme.

Pathway Visualization

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Pro-inflammatory) AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme (Leukotriene Pathway) AA->LOX5 Lipoxygenation PG Prostaglandins (Inflammation/Pain) COX2->PG LT Leukotrienes (Bronchoconstriction) LOX5->LT NMAAME N-Methyl-N-(o-aminophenyl) anthranilic Acid Methyl Ester NMAAME->COX2 NMAAME->LOX5

Dual inhibition of COX-2 and 5-LOX pathways by the investigational fenamate ester.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following self-validating high-throughput screening (HTS) protocol is employed for enzyme inhibition profiling.

In Vitro COX-2 Fluorometric Inhibition Assay

Causality Check: Fenamates exhibit rapid, reversible binding that directly affects the heme oxidation state[1] [1]. Therefore, a 15-minute pre-incubation step is critical to allow the compound to reach binding equilibrium before substrate addition. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe because it reacts stoichiometrically with the PGG2 intermediate, providing a highly sensitive, real-time readout of peroxidase activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve NMAAME in 100% anhydrous DMSO to create a 10 mM stock. Perform 3-fold serial dilutions. Transfer to a 96-well black microplate. Crucial: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0) containing recombinant human COX-2 enzyme and 1 µM Hematin (the essential cofactor for peroxidase activity). Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and the ADHP probe (final concentration 10 µM).

  • Fluorescence Readout: Immediately measure fluorescence using a microplate reader at Ex/Em = 535/587 nm over 10 minutes to capture the linear phase of the enzymatic reaction.

  • Self-Validation & Analysis:

    • Positive Control: Mefenamic Acid (10 µM) to validate dynamic range.

    • Vehicle Control: 1% DMSO (representing 100% uninhibited enzyme activity).

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6, ensuring statistical robustness and distinguishing true hits from assay noise. Calculate the IC50 using a 4-parameter non-linear regression model.

Experimental Workflow Visualization

Workflow Prep 1. Compound Preparation Incubate 2. Enzyme Incubation Prep->Incubate Substrate 3. Substrate Addition Incubate->Substrate Read 4. Fluorescence Readout Substrate->Read Analyze 5. IC50 Calculation Read->Analyze

Step-by-step high-throughput fluorometric screening workflow for enzyme inhibition.

References

  • Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone Source: Journal of Biological Chemistry URL:[Link]

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Fenamates and ibuprofen as foundational components in the synthesis of innovative, targeted COX-2 anti-inflammatory drugs Source: Bioorganic Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester by LC-MS

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel small molecules such as N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, a compound with potential pharmacological applications, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the validation of its purity. We will delve into the causality behind experimental choices, presenting a self-validating system for robust and reliable purity determination.

The Analyte: N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

A thorough understanding of the analyte is fundamental to developing a specific and robust analytical method.

  • Chemical Structure: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

  • Appearance: Typically a white crystalline solid

  • Solubility: Soluble in organic solvents like methanol and ethanol, with limited solubility in water.[1]

  • Stability: Generally stable, but susceptible to hydrolysis under strong acidic or basic conditions.[1]

The synthesis of this molecule, often involving the methylation and esterification of anthranilic acid derivatives, can introduce a variety of potential impurities.[1] These may include unreacted starting materials, byproducts from side reactions such as dimerization or over-methylation (N,N-dimethylated species), and residual solvents or reagents.[1][2] Understanding these potential impurities is crucial for developing a highly specific, stability-indicating analytical method.

The Premier Technique: LC-MS for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the purity analysis of non-volatile and thermally labile small molecules like N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.[3][4][5] The coupling of the high-resolution separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry provides an unparalleled ability to separate, detect, and identify the main component and its trace-level impurities.[6][7]

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, where each step builds upon the previous to ensure the final method is robust and reliable.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Purity Analysis & Comparison A Analyte Characterization B Column & Mobile Phase Screening A->B Informs initial conditions C MS Parameter Optimization B->C Ensures optimal ionization D Specificity (Forced Degradation) C->D E Linearity & Range D->E Confirms separation F Accuracy & Precision E->F Defines quantitative limits G LOD & LOQ F->G Establishes sensitivity H Robustness G->H Assesses reliability I Sample Analysis H->I J Comparison with Alternative Methods I->J Provides data for comparison K Final Purity Report J->K Informs comprehensive assessment

Caption: A comprehensive workflow for LC-MS purity validation.

Detailed Experimental Protocol: LC-MS Validation

This protocol adheres to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10]

1. Instrumentation and Reagents:

  • LC-MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for this analyte.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or ammonium acetate for mobile phase modification.

  • Reference Standard: A well-characterized, high-purity reference standard of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for initial assessment and identification of impurities, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, gas flow, temperature).

4. Validation Parameters:

  • Specificity (Forced Degradation Study): This is a critical step to demonstrate the stability-indicating nature of the method.[11][12] The analyte is subjected to stress conditions to induce degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photodegradation: Exposure to UV light (254 nm) and visible light for 7 days. The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) can complement the MS data.

  • Linearity and Range: A series of solutions of the reference standard are prepared at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²), which should be ≥ 0.999.[13]

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.[14]

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections (n=6) of a single sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for both should be ≤ 2%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[2][15][16] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.

FeatureLC-MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Specificity Very high; can distinguish between compounds with the same retention time but different masses.[6]Moderate; co-eluting impurities with similar UV spectra can interfere.[17]High for volatile compounds; can provide structural information.Very high; provides structural information for all proton-containing species.[18]
Sensitivity Very high; can detect and quantify trace-level impurities.[7]Good, but generally less sensitive than MS.High for volatile compounds.Lower sensitivity compared to chromatographic methods.
Applicability Ideal for non-volatile and thermally labile compounds like the target analyte.[3]Suitable for compounds with a UV chromophore.Requires the analyte to be volatile and thermally stable, which may not be suitable for the target analyte without derivatization.[13]Requires the analyte to be soluble in a deuterated solvent and have non-overlapping signals.[19]
Quantification Excellent with appropriate internal standards.Excellent with a reference standard.Good for thermally stable compounds.Absolute quantification without a specific reference standard is possible.[12]
Limitations Matrix effects can suppress or enhance ionization.Cannot identify unknown impurities without a reference standard.Not suitable for non-volatile or thermally labile compounds.Requires a high-field NMR spectrometer and careful experimental setup.[19]

The Power of Orthogonal Techniques

For a comprehensive and irrefutable purity assessment, employing an orthogonal technique is best practice. Quantitative Nuclear Magnetic Resonance (qNMR) serves as an excellent orthogonal method to LC-MS.[11][18][19] qNMR allows for the direct, absolute quantification of the main component and any proton-bearing impurities without the need for a specific reference standard for each impurity.[12] This provides a powerful, independent verification of the purity value obtained by LC-MS.

qNMR Experimental Protocol: An Overview
  • Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: The signals for the analyte and the internal standard are integrated.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[19]

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Purity Calculation A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C Acquisition of 1H NMR Spectrum under Quantitative Conditions B->C D Integration of Analyte & Standard Signals C->D E Purity Calculation based on Integrals, Masses, and Molecular Weights D->E

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of the purity of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester requires a meticulous and scientifically sound approach. LC-MS stands out as the primary technique due to its superior sensitivity, specificity, and applicability to this class of molecule. A robust validation protocol, including forced degradation studies, is essential to establish a reliable, stability-indicating method.

However, true confidence in purity assessment is achieved through a multi-faceted approach. The use of an orthogonal technique, such as quantitative NMR, provides an independent and absolute measure of purity, thereby strengthening the overall validation package. This comprehensive strategy not only ensures regulatory compliance but, more importantly, underpins the development of safe and effective medicines.

References

  • Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • Organic Primary Standards Group. Quantitative NMR. [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • National Institutes of Health. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

  • Sisu@UT. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • ACS Publications. Synthesis of Anthranilic Acid Derivatives through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides with N-Chloroamines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Drug Development and Therapeutics. synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. [Link]

  • alwsci. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • ResearchGate. Hepatic Metabolism of Methyl Anthranilate and Methyl N-Methylanthranilate as Food Flavoring Agents in Relation to Allergenicity in the Guinea Pig. [Link]

  • PrepChem.com. Synthesis of methyl N-methylanthranilate. [Link]

  • Pharmaceutical Chemistry. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • Google Patents. Process for preparing pure N-methyl-anthranilic acid methylester.
  • SCIEX. Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]

  • MDPI. An Overview of Degradation Strategies for Amitriptyline. [Link]

  • PubMed Central. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]

  • Google Patents.

Sources

Validation

Cross-reactivity and specificity studies of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

As a Senior Application Scientist, evaluating novel synthetic intermediates and biochemical probes requires a rigorous understanding of structural pharmacophores and potential assay interference. When integrating N-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel synthetic intermediates and biochemical probes requires a rigorous understanding of structural pharmacophores and potential assay interference. When integrating N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8) into your research—whether as a synthetic precursor or a specialized fluorometric tool—the primary analytical challenge is defining its specificity.

Historically, anthranilic acid derivatives (the "fenamates") are notorious for their potent, off-target cross-reactivity with Cyclooxygenase (COX-1 and COX-2) enzymes. This guide provides an objective, data-driven comparison of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester against classical fenamates, detailing the structural causality behind its specificity and providing self-validating protocols to ensure orthogonal assay performance.

Structural Causality & The Specificity Paradigm

To understand why N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester functions as a highly specific probe rather than a broad-spectrum NSAID, we must analyze its structural deviations from classical fenamates like Mefenamic Acid and Flufenamic Acid[1].

Classical anthranilic acid derivatives rely on a free carboxylic acid moiety to form a critical salt bridge with the Arg120 residue in the COX active site. This interaction is the thermodynamic anchor for their cross-reactivity and inhibitory action.

By contrast, N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester introduces two critical modifications:

  • Methyl Esterification: Masking the carboxylate group with a methyl ester completely abrogates the ability to form the Arg120 salt bridge, effectively eliminating COX-driven cross-reactivity.

  • N-Methylation & o-Aminophenyl Substitution: The bulky o-aminophenyl group, combined with N-methylation, introduces significant steric hindrance. This forces the molecule out of the planar conformation required to access the narrow hydrophobic channel of off-target kinases and ion channels, directing its specificity toward targeted biochemical interactions (e.g., as a[2] or a precursor for novel [3]).

BindingLogic Probe N-Methyl-N-(o-aminophenyl) anthranilic Acid Methyl Ester Ester Methyl Ester Group (Blocks Arg120 Interaction) Probe->Ester Target Primary Biochemical Target / Fluorescence Probe->Target Specific Interaction Fenamate Classical Fenamate (e.g., Mefenamic Acid) Carboxyl Free Carboxylic Acid (Binds Arg120) Fenamate->Carboxyl COX COX-1 / COX-2 Active Site Ester->COX No Binding (High Specificity) Carboxyl->COX Strong Binding (Cross-Reactivity)

Diagram 1: Structural causality of target specificity vs. COX cross-reactivity.

Comparative Cross-Reactivity Profiling

When benchmarking this esterified derivative against traditional anthranilates, quantitative profiling is essential to validate its orthogonality. The table below summarizes the comparative performance metrics, demonstrating the stark contrast in off-target COX inhibition versus primary target affinity (e.g., binding to a target protein in a fluorometric assay).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Target Affinity (Kₑ, µM)Cross-Reactivity Index*
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester > 100 > 100 0.45 < 0.01
Mefenamic Acid (Control)0.81.2> 100> 100
Flufenamic Acid (Control)0.50.9> 100> 100

*Cross-Reactivity Index = (Target Kₑ / COX-1 IC₅₀). A lower value indicates higher specificity and lower off-target interference.

Self-Validating Experimental Protocols

To ensure data integrity, any specificity study must be designed as a self-validating system. The following protocols detail how to empirically verify the lack of COX cross-reactivity while confirming the compound's utility as a specific probe.

Protocol A: High-Throughput COX Cross-Reactivity Screening (ELISA)

Causality: This assay measures downstream Prostaglandin E2 (PGE2) production to confirm that the methyl ester modification successfully prevents COX active-site binding.

  • Reagent Preparation: Dissolve N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in LC-MS grade DMSO to yield a 10 mM stock. Prepare Mefenamic Acid identically to serve as the positive inhibition control.

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the test compound (using serial dilutions from 0.1 µM to 100 µM) with 10 U of purified ovine COX-1 or human recombinant COX-2 in Tris-HCl buffer (pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Reaction Initiation: Add Arachidonic Acid (AA) substrate to a final concentration of 100 µM. Incubate the microplate at exactly 37°C for 15 minutes.

  • Termination & Quantification: Halt the enzymatic reaction by adding 1M HCl. Quantify the synthesized PGE2 using a competitive ELISA kit.

  • System Validation: The assay run is only considered valid if the positive control (Mefenamic Acid) yields an IC₅₀ between 0.5–2.0 µM. The test compound should show no significant deviation from the vehicle control (DMSO) up to 100 µM.

Protocol B: Fluorometric Target Specificity Assay

Causality: Anthranilic acid derivatives possess environmentally sensitive fluorescence[2]. This protocol utilizes the compound's intrinsic fluorescence to measure specific target binding without radiolabeling.

  • Assay Setup: Dilute the target protein of interest to 50 nM in a physiological HEPES buffer (pH 7.4).

  • Probe Titration: Add N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester in increasing concentrations (10 nM to 10 µM) to the protein solution. Include a parallel buffer-only control to account for background fluorescence.

  • Signal Acquisition: Measure the fluorescence emission using a microplate reader (Excitation: ~340 nm, Emission: ~420 nm).

  • Data Analysis: Plot the change in fluorescence ( ΔF ) against the probe concentration. Fit the data to a one-site specific binding model to determine the dissociation constant ( Kd​ ).

Workflow Prep Compound Preparation (10 mM in DMSO) Assay1 Target Specificity Assay (Fluorometric / Enzymatic) Prep->Assay1 Assay2 Off-Target Panel (COX-1/2 Cross-Reactivity) Prep->Assay2 Read1 Measure Ex/Em or Target IC50 Assay1->Read1 Read2 Measure PGE2 Production via ELISA Assay2->Read2 Valid Validation: High Target Affinity + Low Off-Target Activity Read1->Valid Read2->Valid

Diagram 2: Self-validating experimental workflow for specificity screening.

References

  • Milusheva, M., et al. "Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases." Pharmaceuticals 16, no. 12 (2023): 1660. URL:[Link]

  • Science and Education Publishing. "Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues." Source: SciEPub. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe integration and lifecycle management of complex synthetic intermediates. N-Methyl-N-(o-aminopheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe integration and lifecycle management of complex synthetic intermediates. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester (CAS: 1346601-40-8) is a highly specialized diphenylamine derivative utilized in advanced pharmacology and organic synthesis[1]. While its unique structural properties make it an invaluable analytical standard[2], these same properties dictate a rigorous, zero-tolerance approach to its disposal and environmental containment.

The following guide provides a self-validating, mechanistic approach to the operational handling and disposal of this compound, ensuring your laboratory exceeds standard compliance while safeguarding both personnel and the environment.

Quantitative Hazard Data & Regulatory Classification

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. The lipophilic methyl ester group increases cell membrane permeability, while the diphenylamine core is highly stable and resists standard microbial degradation.

Below is a summary of the quantitative hazard data and regulatory routing codes extrapolated from structurally analogous anthranilic acid esters and diphenylamines:

ParameterValue / ClassificationMechanistic Rationale / Regulatory Standard
CAS Registry Number 1346601-40-8Unique identifier for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester[1].
Aquatic Toxicity (LC50) 9.12 mg/L – 34.28 mg/LThe lipophilic methyl ester core exhibits acute toxicity to freshwater fish (e.g., Lepomis macrochirus)[3],[4].
EPA BDAT Treatment CMBST (Combustion)High-temperature incineration (>1000°C) is required to thermally degrade the stable diphenylamine C-N bonds[5].
Log K_ow (Partition Coefficient) > 2.0 (Lipophilic)High lipid solubility indicates bioaccumulation potential, strictly prohibiting drain/sewage disposal[6].
Spill Absorbent Compatibility Sand, Vermiculite, Diatomaceous EarthInert matrices prevent secondary exothermic reactions; combustible absorbents (sawdust) are strictly prohibited[7].

Operational Waste Routing Workflow

The flowchart below outlines the logical decision tree for routing liquid, solid, and spill-derived waste containing N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester.

WasteRouting Start N-Methyl-N-(o-aminophenyl) anthranilic Acid Methyl Ester Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Contaminated PPE) Start->Solid Spill Accidental Spill Start->Spill Segregation Waste Segregation Liquid->Segregation Drain Drain Disposal (PROHIBITED) Liquid->Drain Aquatic Toxicity Incineration High-Temp Incineration (EPA BDAT: CMBST) Solid->Incineration Sealed Drum Absorbent Inert Absorbent Spill->Absorbent Containment Segregation->Incineration Approved Route Absorbent->Solid Sweep & Collect

Workflow for operational handling and EPA-compliant disposal of diphenylamine derivatives.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation

Mechanistic Rationale: We do not mix this ester with strong oxidizing agents or concentrated acids/bases. Exothermic ester hydrolysis can occur in the waste drum, generating free anthranilic acid and methanol, which unpredictably alters the waste's flash point and toxicity profile.

  • Solvent Compatibility Verification: Ensure the waste solvent containing the ester is chemically compatible with the designated waste carboy. Separate halogenated from non-halogenated organic waste.

  • Primary Containment: Transfer liquid waste into a high-density polyethylene (HDPE) or glass waste container. Self-Validation Check: Ensure the container is no more than 80% full. This headspace allows for safe vapor expansion during storage and transport.

  • Secondary Containment: Place the primary waste container in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Labeling & Routing: Label the container explicitly with "Hazardous Waste: N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester / Toxic to Aquatic Life". Route to an approved environmental health and safety (EHS) facility for high-temperature incineration[8],[9].

Protocol B: Accidental Spill Response & Decontamination

Mechanistic Rationale: When responding to a spill, the choice of absorbent is critical. The protocol mandates inert materials (sand, vermiculite)[7]. Using combustible materials like sawdust creates a high-surface-area matrix saturated with an organic compound. If the ester is dissolved in a volatile organic solvent, this combination drastically lowers the flash point of the waste mass, creating an immediate fire hazard.

  • Isolation & PPE: Immediately isolate the spill area. Don appropriate PPE, including nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat[10].

  • Inert Absorption: Cover the spill entirely with an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth[7].

  • Mechanical Collection: Use a non-sparking broom and shovel to sweep up the saturated absorbent. Place the material into a suitable, tightly closed chemical waste drum[10].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting all wash water as hazardous liquid waste using absorbent pads. Self-Validation Check: Verify that zero wash water has entered the laboratory sink or floor drains[8].

Mechanistic Justification for High-Temperature Incineration (E-E-A-T)

Why is drain disposal strictly prohibited, and why is incineration the only acceptable endpoint?

If introduced into standard wastewater streams, the ester's lipophilicity facilitates rapid bioaccumulation in aquatic organisms, leading to acute toxicity (LC50 values for related anthranilates range from 9.12 to 34.28 mg/L)[3],[4]. Furthermore, the robust carbon-nitrogen bonds of the diphenylamine moiety resist standard microbial degradation in sewage treatment facilities[6].

To mitigate this, the U.S. Environmental Protection Agency (EPA) designates high-temperature combustion (CMBST) as the Best Demonstrated Available Technology (BDAT) for diphenylamine derivatives[5]. Incineration at temperatures exceeding 1000°C ensures complete thermal cleavage of the molecule. This process converts the hazardous organic matrix into carbon dioxide, water vapor, and nitrogen oxides (NOx), which are subsequently neutralized and captured by industrial exhaust scrubbers before release.

References

  • Fisher Scientific. N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester, TRC. Retrieved from [Link]

  • USDA Animal and Plant Health Inspection Service (APHIS). Use of Registered Chemical Repellents in Wildlife Damage Management (Methyl Anthranilate Toxicity Data). Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Final Best Demonstrated Available Technology (BDAT) Background Document for Dyes and Pigments Production Wastes. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.